Reproterol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLAAKXASPCBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13055-82-8 (mono-hydrochloride) | |
| Record name | Reproterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023553 | |
| Record name | Reproterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-54-6 | |
| Record name | Reproterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reproterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reproterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reproterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reproterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REPROTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11941YC6RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Reproterol Hydrochloride: A Technical Guide on its Role as a Beta-2 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproterol hydrochloride is a synthetic sympathomimetic amine classified as a short-acting beta-2 adrenergic agonist (SABA). It is utilized in the management of bronchospasm associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth analysis of the pharmacological properties of this compound hydrochloride, focusing on its mechanism of action, receptor binding characteristics, and downstream signaling pathways. Detailed experimental protocols for key assays used to characterize its activity are also presented, along with a comparative analysis of its potency and efficacy with other beta-2 adrenergic agonists.
Introduction
This compound hydrochloride is a bronchodilator that exerts its therapeutic effects through selective activation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] This activation initiates a cascade of intracellular events leading to bronchodilation and relief from airway obstruction. Understanding the precise molecular interactions and functional consequences of this compound's engagement with its target receptor is crucial for its optimal therapeutic use and for the development of novel respiratory therapeutics.
Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₂₄ClN₅O₅ |
| Molecular Weight | 425.87 g/mol |
| CAS Number | 13055-82-8 |
| Appearance | White or almost white crystalline powder |
| Solubility | Soluble in water |
Mechanism of Action: Beta-2 Adrenergic Agonism
This compound acts as an agonist at beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[2] This initiates a downstream signaling cascade that ultimately results in the relaxation of airway smooth muscle.
Signaling Pathway
The activation of the beta-2 adrenergic receptor by this compound initiates the following key signaling events:
-
G-Protein Activation: The activated receptor promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the beta-gamma (Gβγ) dimer and activates adenylyl cyclase, a membrane-bound enzyme.[2]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[2]
-
Phosphorylation of Target Proteins: PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). This ultimately results in smooth muscle relaxation and bronchodilation.[2]
Diagram of the this compound Signaling Pathway.
Pharmacological Profile
The pharmacological activity of this compound is characterized by its binding affinity for and functional potency at the beta-2 adrenergic receptor.
Receptor Binding Affinity
Functional Potency and Efficacy
The functional potency of this compound is typically assessed through in vitro assays that measure its ability to stimulate downstream signaling events (e.g., cAMP production) or to induce a physiological response (e.g., relaxation of airway smooth muscle).
| Assay | Parameter | This compound | Fenoterol | Salbutamol | Isoprenaline | Reference |
| cAMP Production in Human Monocytes | % Stimulation (at 10⁻⁵ M) | ~128% | ~65% | ~13% | - | [3] |
| Adenylyl Cyclase Activity in Guinea Pig Trachea | Potency Ranking | Potent | - | Less Potent than this compound | More Potent than this compound | [4] |
| Relaxation of Guinea Pig Trachea | pD₂ | Data not available | ~7.8 | ~7.5 | ~7.6 | [1][5][6] |
Note: pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ value indicates greater potency.
Selectivity
This compound is classified as a selective beta-2 adrenergic agonist, meaning it exhibits a higher affinity and functional potency for beta-2 receptors compared to beta-1 adrenergic receptors, which are primarily located in the heart. This selectivity is crucial for minimizing cardiovascular side effects such as tachycardia.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the beta-2 adrenergic agonist activity of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound for the beta-2 adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the beta-2 adrenergic receptor are prepared from a suitable source, such as cultured cells (e.g., CHO or HEK293 cells) stably transfected with the human beta-2 adrenergic receptor, or from tissues rich in these receptors (e.g., lung tissue).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) that is known to bind to the beta-2 adrenergic receptor with high affinity. The incubation is performed in the presence and absence of varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Workflow for a Radioligand Binding Assay.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP.
Objective: To determine the EC₅₀ and Emax of this compound for the activation of adenylyl cyclase.
Methodology:
-
Cell Culture/Membrane Preparation: Cells or membranes expressing the beta-2 adrenergic receptor and adenylyl cyclase are used.
-
Incubation: The cells or membranes are incubated with varying concentrations of this compound in the presence of ATP and a phosphodiesterase inhibitor (to prevent the degradation of cAMP).
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a variety of methods, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: The concentration-response data are plotted, and non-linear regression is used to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Workflow for an Adenylyl Cyclase Activation Assay.
Isolated Airway Smooth Muscle Relaxation Assay
This ex vivo assay directly measures the functional effect of a bronchodilator on airway smooth muscle tissue.
Objective: To determine the potency (pD₂) and efficacy of this compound in relaxing pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings or bronchial strips are dissected from a suitable animal model (e.g., guinea pig).[4][7] The tissues are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).[4]
-
Contraction: The tissues are pre-contracted with a contractile agent such as histamine, methacholine, or carbachol to induce a stable level of tone.[1][5][6]
-
Drug Addition: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation of the smooth muscle is recorded using an isometric force transducer.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone. A concentration-response curve is constructed, and the pD₂ value (negative logarithm of the EC₅₀) and the maximum relaxation effect are determined.
Workflow for an Isolated Airway Smooth Muscle Relaxation Assay.
Conclusion
This compound hydrochloride is an effective short-acting beta-2 adrenergic agonist that produces bronchodilation by activating the canonical Gs-adenylyl cyclase-cAMP signaling pathway in airway smooth muscle cells. While its clinical efficacy is well-established, a more comprehensive quantitative characterization of its receptor binding affinity and selectivity is warranted to fully understand its pharmacological profile in comparison to other available beta-2 agonists. The experimental protocols detailed in this guide provide a framework for conducting such studies, which will be invaluable for future drug development and respiratory research.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Reproterol
This guide provides a comprehensive overview of the chemical structure and stereochemical properties of reproterol, a short-acting β2-adrenoreceptor agonist used in the management of asthma.[1][2] The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its structural features, stereoisomers, and the analytical methodologies pertinent to their characterization.
Chemical Identity and Physicochemical Properties
This compound is a synthetic compound that combines a phenylethanolamine moiety, responsible for its β2-adrenergic activity, with a theophylline derivative.[3][4] This unique structure contributes to its pharmacological profile as a bronchodilator.[5][6]
The fundamental physicochemical properties of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (RS)-7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | [1] |
| CAS Number | 54063-54-6 (Racemate) | [1][7] |
| 13055-82-8 (Hydrochloride Salt) | [3][8] | |
| Molecular Formula | C18H23N5O5 | [1][7] |
| Molecular Weight | 389.41 g/mol | [1][7] |
| Monoisotopic Mass | 389.1700 g/mol | N/A |
Molecular Structure
The molecular structure of this compound consists of two main components:
-
A 3,5-dihydroxyphenyl group attached to a hydroxyethylamine side chain. This part of the molecule is crucial for its interaction with the β2-adrenergic receptor.
-
A theophylline moiety (1,3-dimethylxanthine) linked to the ethylamine nitrogen via a propyl chain.
The diagram below illustrates the two-dimensional chemical structure of this compound.
Caption: 2D chemical structure of this compound.
Stereochemistry
The stereochemistry of a drug is a critical attribute that influences its pharmacological and toxicological properties.
3.1. Chiral Center and Enantiomers this compound possesses one chiral center at the carbon atom of the hydroxyethylamine side chain, which is bonded to the hydroxyl group and the 3,5-dihydroxyphenyl ring.[1] This chirality results in the existence of two enantiomers: (R)-reproterol and (S)-reproterol.[1][9]
Commercially available this compound is formulated as a racemate, which is a 1:1 mixture of the (R)- and (S)-enantiomers.[1][9]
| Stereoisomer | CAS Number |
| (R)-Reproterol | 210710-33-1 |
| (S)-Reproterol | 210710-34-2 |
3.2. Pharmacological Significance of Stereoisomers For many chiral drugs, particularly β2-agonists, the pharmacological activity resides predominantly in one of the enantiomers. The (R)-enantiomer of most β-agonists is typically the eutomer (the pharmacologically more active isomer), while the (S)-enantiomer is often considered the distomer, exhibiting significantly less activity or contributing to side effects. While specific studies on the differential activity of this compound enantiomers are not detailed in the provided search results, this general principle in the drug class is well-established.[10][11]
Experimental Protocols for Structural and Stereochemical Elucidation
The definitive determination of this compound's chemical structure and absolute stereochemistry relies on a combination of modern analytical techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.[12]
-
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would be used to confirm the presence of aromatic protons on the dihydroxyphenyl ring, the methyl protons on the theophylline core, and the aliphatic protons of the propyl linker and ethylamine chain.
-
¹³C NMR: This method identifies the different carbon environments within the molecule, confirming the carbon skeleton.
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecular structure.[13] For instance, an HMBC experiment would confirm the linkage between the propyl chain and the N7 position of the theophylline ring.
4.2. X-Ray Crystallography X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[14][15]
-
Methodology: The technique involves crystallizing the compound of interest (e.g., this compound hydrochloride) and then bombarding the crystal with X-rays. The resulting diffraction pattern is measured and analyzed to produce a three-dimensional electron density map of the molecule.[14] From this map, the precise positions of each atom can be determined, providing definitive information on bond lengths, bond angles, and the absolute configuration of the chiral center (if a suitable crystal is obtained).
-
Application to this compound: Single-crystal X-ray diffraction of one of the pure enantiomers would definitively establish its (R) or (S) configuration. Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk drug substance and identify different polymorphs.[16][17]
4.3. Chiral Separation and Analysis To study the individual enantiomers, they must first be separated from the racemic mixture.
-
Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the analytical and preparative separation of enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
-
Workflow: The general workflow for stereochemical analysis involves synthesizing the racemate, developing a chiral separation method to resolve the enantiomers, and then characterizing the individual enantiomers to determine their absolute configuration and pharmacological activity.
The flowchart below outlines a typical experimental workflow for the stereochemical analysis of a chiral pharmaceutical agent like this compound.
Caption: Workflow for stereochemical analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride [midas-pharma.com]
- 6. midas-pharma.com [midas-pharma.com]
- 7. scbt.com [scbt.com]
- 8. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 9. This compound – Wikipedia [de.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. mdpi.com [mdpi.com]
- 12. alpaipars.com [alpaipars.com]
- 13. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. mdpi.com [mdpi.com]
The Pharmacological Profile of Reproterol in Respiratory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproterol is a short-acting β2-adrenergic receptor agonist (SABA) utilized in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Chemically, it is a unique compound that combines a β2-agonist pharmacophore with a theophylline-like moiety. This guide provides an in-depth examination of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and safety profile. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.
Introduction
This compound is a sympathomimetic agent that elicits bronchodilation by stimulating β2-adrenergic receptors in the smooth muscle of the airways.[2][5] It is indicated for the relief of acute bronchospasm in patients with asthma and COPD.[1][6] Marketed under trade names such as Bronchodil and Reprothal, this compound is available in various formulations, including metered-dose inhalers for oral inhalation and intravenous solutions.[1][6] Its rapid onset of action makes it suitable for alleviating acute symptoms like wheezing, shortness of breath, and chest tightness.[1]
Mechanism of Action
This compound's primary mechanism of action is the stimulation of β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[2] This interaction initiates a cascade of intracellular events leading to muscle relaxation and, consequently, bronchodilation.[2][7]
2.1. β2-Adrenergic Receptor Signaling
Upon binding to the β2-adrenergic receptor, this compound activates the associated stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels has several effects:
-
Activation of Protein Kinase A (PKA): cAMP activates PKA, which then phosphorylates various intracellular proteins.[2]
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA-mediated phosphorylation inhibits MLCK, an enzyme crucial for the phosphorylation of myosin light chains required for muscle contraction.[2]
-
Reduction of Intracellular Calcium: Increased cAMP levels promote the sequestration of intracellular calcium into stores and reduce its influx across the cell membrane.[2]
The cumulative effect of these actions is the relaxation of airway smooth muscle, leading to bronchodilation.[2][7]
2.2. Dual Activity: PDE Inhibition
This compound is structurally unique as it incorporates a theophylline-like component. This suggests a potential secondary mechanism of action through the inhibition of phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[8] By inhibiting PDE, this compound may potentiate and sustain the bronchodilatory effects initiated by β2-receptor stimulation. One in vitro study demonstrated that this compound stimulated cAMP production in monocytes to a greater extent than fenoterol or salbutamol, suggesting an advantageous synergistic effect from its dual action.[8][9]
Caption: this compound's dual mechanism of action.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the relaxation of bronchial smooth muscle, resulting in a rapid and significant improvement in lung function in patients with obstructive airway diseases.[10]
3.1. Bronchodilatory Effects
Clinical studies have consistently demonstrated the potent bronchodilatory action of this compound. In a multi-centre study involving 81 patients with asthma or chronic bronchitis, a single 20 mg oral dose of this compound produced a statistically significant bronchodilator effect, with an onset of action at approximately 30 minutes, peaking at 2-3 hours, and lasting for at least 4 hours.[11] Another study showed that inhaled this compound could reverse immediate bronchoconstrictor responses to inhaled antigens in patients with occupational asthma.[12]
Table 1: Quantitative Pharmacodynamic Data for this compound
| Parameter | Value/Observation | Condition | Study Reference |
| Onset of Action (Oral) | ~30 minutes | Asthma & Chronic Bronchitis | Nolte et al., 1977[11] |
| Peak Effect (Oral) | 2-3 hours | Asthma & Chronic Bronchitis | Nolte et al., 1977[11] |
| Duration of Action (Oral) | ≥ 4 hours | Asthma & Chronic Bronchitis | Nolte et al., 1977[11] |
| FEV1 Improvement (Inhaled) | 17% (at 1 mg) to 29% (at 8 mg) | Asthma | Patchett et al.[13] |
| cAMP Production (in vitro) | ~128% increase at 10⁻⁵ M | Human Monocytes | Juergens et al., 2004[8] |
| LTB4 Inhibition (in vitro) | ~49% inhibition at 10⁻⁵ M | Human Monocytes | Juergens et al., 2004[8] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various species, including humans. The route of administration significantly influences its absorption, distribution, and elimination.
4.1. Absorption, Distribution, Metabolism, and Elimination
Following intravenous administration in humans, this compound is rapidly distributed and eliminated.[14] After oral administration, the highest plasma levels are reached within 2 hours.[14] The absorption rate following oral administration in animal models is relatively low (18% in rats and dogs), but intratracheal application in rats resulted in a high absorption rate of 90%, highlighting the efficiency of the inhalation route.[14] Studies in rats have also shown a particular affinity of this compound for lung tissue.[14] The metabolism of this compound is extensive, with the formation of the same main metabolite across different species, including humans.[14]
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | Species | Value | Route of Administration | Study Reference |
| Time to Peak Plasma Level | Human | ~2 hours | Oral | Roth et al., 1977[14] |
| Elimination Half-life | Dog | 12.4 hours | Oral | Roth et al., 1977[14] |
| Elimination Half-life | Rabbit | 70 hours | Oral | Roth et al., 1977[14] |
| Absorption Rate | Rat, Dog | 18% | Oral | Roth et al., 1977[14] |
| Absorption Rate | Rabbit | 13% | Oral | Roth et al., 1977[14] |
| Absorption Rate | Rat | 90% | Intratracheal | Roth et al., 1977[14] |
| Primary Route of Excretion | Dog, Rabbit | Renal (57-66%) | Intravenous | Roth et al., 1977[14] |
| Primary Route of Excretion | Rat | Fecal (58%) | Intravenous | Roth et al., 1977[14] |
Clinical Efficacy and Safety
5.1. Efficacy in Respiratory Diseases
This compound has demonstrated significant efficacy in treating obstructive airway diseases. A comparative study against orciprenaline showed that while both drugs had significant broncholytic effects, the efficacy of this compound was superior, with fewer side effects.[10] In a dose-response study in asthmatics, inhaled this compound showed a dose-dependent increase in FEV1 and duration of action, with an 8 mg dose providing a mean improvement of 29% in FEV1 without significant cardiovascular effects.[13]
5.2. Safety and Tolerability
This compound is generally well-tolerated.[1] Common side effects are typical of β2-agonists and include tremors, palpitations, headache, and nervousness.[1][15] These are often mild and transient.[1] Less common effects can include dizziness, nausea, and muscle cramps.[15][16] Serious side effects are rare but can include severe allergic reactions, chest pain, and severe dizziness.[15] Compared to orciprenaline, this compound was associated with a significantly lower incidence of side effects like palpitations and tremors.[10]
Table 3: Clinical Safety Profile of this compound
| Adverse Effect Category | Examples | Incidence/Severity | References |
| Common | Tremor, palpitations, headache, nervousness | Generally mild and transient | [1][15][16] |
| Less Common | Dizziness, nausea, vomiting, dry mouth, muscle cramps | Infrequently reported | [15][16] |
| Serious (Rare) | Severe allergic reactions (hives, difficulty breathing), chest pain, severe dizziness, fainting | Require immediate medical attention | [15] |
| Potentially Fatal | Severe hypokalemia (with large doses) | A potential risk with high doses | [16] |
5.3. Drug Interactions
Several drug interactions are important to consider when prescribing this compound:
-
Beta-blockers: Can counteract the bronchodilatory effects.[1]
-
MAOIs and Tricyclic Antidepressants: May potentiate cardiovascular side effects.[1]
-
Other Sympathomimetics: Can increase the risk of adverse effects.[1]
-
Potassium-depleting drugs (e.g., corticosteroids, diuretics): May increase the risk of hypokalemia.[16]
Experimental Protocols
6.1. Protocol: Assessment of Bronchodilator Efficacy via Spirometry
This protocol outlines the standardized method for assessing the acute response to an inhaled bronchodilator like this compound in a clinical or research setting.[17][18][19]
Caption: Workflow for assessing bronchodilator response.
Methodology:
-
Patient Preparation: Ensure the patient has withheld any other bronchodilator medications for the appropriate duration as per ATS/ERS guidelines.
-
Baseline Spirometry: Perform spirometry to measure baseline Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). The best of at least three acceptable maneuvers is recorded.
-
Drug Administration: Administer a standardized dose of this compound via a metered-dose inhaler (MDI), preferably with a spacer device to ensure optimal lung deposition.
-
Post-Bronchodilator Spirometry: After a waiting period of 15-30 minutes, repeat the spirometry measurements.
-
Data Analysis: Calculate the change in FEV1 and FVC both as an absolute volume (in mL) and as a percentage change from the baseline value. A significant response is generally defined as an increase of ≥12% and ≥200 mL in either FEV1 or FVC.[18]
6.2. Protocol: In Vitro Measurement of cAMP Production in Monocytes
This protocol is based on the methodology used to compare the effects of different β2-agonists on intracellular signaling.[8]
Caption: Workflow for in vitro cAMP production assay.
Methodology:
-
Cell Isolation: Isolate human monocytes from peripheral blood samples from healthy donors using a standard method like Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Incubation: Suspend the isolated monocytes (e.g., at 10⁵ cells/ml) in an appropriate culture medium. Incubate the cells with a range of concentrations of this compound (and other comparators) for 30 minutes at 37°C. A parallel experiment can be run with a PDE inhibitor like IBMX to assess the contribution of PDE to cAMP degradation.
-
Cell Lysis: After incubation, treat the cells with a lysis buffer (e.g., containing Triton-X100) to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysate using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to generate dose-response curves and determine parameters like EC50.
Conclusion
This compound is a potent and effective short-acting β2-agonist for the treatment of reversible bronchoconstriction in asthma and COPD. Its distinguishing feature is a dual mechanism of action, combining direct β2-adrenergic receptor agonism with potential phosphodiesterase inhibition, which may contribute to its robust clinical efficacy. It possesses a rapid onset of action and a favorable safety profile compared to older, less selective sympathomimetics. The comprehensive data presented in this guide on its pharmacology, supported by detailed experimental frameworks, underscores its therapeutic value and provides a solid foundation for further research and development in the field of respiratory medicine.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - DocCheck Flexikon [flexikon.doccheck.com]
- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 8. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of this compound, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of this compound, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro. | Semantic Scholar [semanticscholar.org]
- 10. [The bronchdilating action of this compound in patients with bronchial asthma and chronic obstructive bronchitis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [A multi-centre study of this compound, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of artifically-induced asthma by this compound ('Bronchospasmin') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bronchial and cardiovascular responses to inhaled this compound in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Studies on pharmacokinetics and biotransformation of this compound in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 16. mims.com [mims.com]
- 17. respiratory-therapy.com [respiratory-therapy.com]
- 18. Assessment of bronchodilator responsiveness to salbutamol or ipratropium using different criteria in treatment-naïve patients with asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aarc.org [aarc.org]
Reproterol: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Reproterol is a short-acting β2-adrenergic receptor agonist utilized in the therapeutic management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of the fundamental chemical properties, mechanism of action, and relevant experimental protocols for the study of this compound. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound. This document includes a detailed description of its signaling pathway and methodologies for in vitro and in vivo evaluation, presented in a format conducive to scientific inquiry.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the class of β2-sympathomimetics.[2] Its core structure and key identifiers are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H23N5O5 | [3] |
| CAS Number | 54063-54-6 | [3] |
| Molecular Weight | 389.41 g/mol | [3] |
| Synonyms | Bronchodil, Reprothal | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through selective agonism of the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] The activation of these G-protein coupled receptors initiates a downstream signaling cascade that results in bronchodilation.
The binding of this compound to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[4] The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5] PKA then phosphorylates several target proteins within the cell, which ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in the widening of the air passages.[5]
Experimental Protocols
The evaluation of this compound's efficacy and mechanism of action can be conducted through a variety of in vitro and in vivo experimental models.
In Vitro Methodologies
3.1.1. Isolated Tracheal Smooth Muscle Contraction Assay
This assay assesses the direct relaxant effect of this compound on airway smooth muscle.
-
Objective: To determine the potency and efficacy of this compound in relaxing pre-contracted airway smooth muscle.
-
Methodology:
-
Tracheal tissue is isolated from a suitable animal model (e.g., guinea pig).
-
The trachea is cut into rings or strips and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The muscle tension is recorded using an isometric force transducer.
-
The tracheal preparations are contracted with a spasmogen such as histamine or acetylcholine.
-
Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is measured.
-
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of this compound.
3.1.2. Adenylyl Cyclase Activity Assay
This biochemical assay quantifies a key step in the signaling pathway of this compound.
-
Objective: To measure the ability of this compound to stimulate adenylyl cyclase activity in airway tissue.
-
Methodology:
-
Homogenates of tracheal or bronchial tissue are prepared.
-
The tissue homogenates are incubated with this compound at various concentrations in the presence of ATP and other necessary cofactors.
-
The reaction is stopped, and the amount of cAMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The data is presented as the amount of cAMP produced per unit of protein, and dose-response curves can be generated.
In Vivo Methodologies
3.2.1. Bronchodilator Efficacy in Animal Models of Asthma
Animal models are used to study the effects of this compound in a whole-organism context.
-
Objective: To evaluate the bronchodilatory and bronchoprotective effects of this compound in an animal model of allergic asthma.
-
Methodology:
-
An allergic asthma phenotype is induced in animals (e.g., mice or guinea pigs) through sensitization and challenge with an allergen such as ovalbumin.
-
Airway hyperresponsiveness is assessed by measuring the increase in airway resistance in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.
-
This compound is administered to the animals (e.g., via inhalation or injection) prior to the bronchoconstrictor challenge to assess its protective effects.
-
-
Data Analysis: The degree of inhibition of the bronchoconstrictor response by this compound is quantified.
3.2.2. Clinical Studies in Asthmatic Patients
Human clinical trials are essential for determining the therapeutic efficacy and safety of this compound.
-
Objective: To assess the bronchodilatory effect of inhaled this compound in patients with asthma.
-
Methodology:
-
A cohort of patients with a diagnosis of asthma is recruited for a controlled clinical study (e.g., double-blind, placebo-controlled).
-
Baseline lung function is measured using spirometry, with a key parameter being the Forced Expiratory Volume in one second (FEV1).
-
Patients are administered a standardized dose of this compound via a metered-dose inhaler.
-
FEV1 is measured at multiple time points post-administration to assess the onset and duration of the bronchodilatory effect.
-
-
Data Analysis: The change in FEV1 from baseline is calculated and compared between the this compound and placebo groups.
Conclusion
This compound is a well-characterized β2-adrenergic receptor agonist with a clear mechanism of action that leads to bronchodilation. The experimental protocols outlined in this guide provide a framework for the continued investigation of its pharmacological properties. A thorough understanding of its signaling pathway and the appropriate in vitro and in vivo models is crucial for the development of new and improved therapies for obstructive airway diseases.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
The Discovery and Development of Reproterol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproterol is a short-acting β2-adrenergic receptor agonist that has been utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of this compound. It covers its synthesis, mechanism of action, preclinical and clinical data, and pharmacokinetic properties, presenting quantitative information in structured tables and detailed experimental methodologies. Visual diagrams of key signaling pathways are also provided to facilitate a comprehensive understanding of its function.
Introduction: The Quest for Selective Bronchodilation
The development of bronchodilators has been a cornerstone of respiratory medicine. Early therapies often lacked specificity, leading to undesirable cardiovascular side effects. This spurred the search for agents that could selectively target the β2-adrenergic receptors in the bronchial smooth muscle, thereby inducing bronchodilation with minimal cardiac stimulation. This compound emerged from this research effort as a selective β2-agonist. Patented in 1965 and introduced for medical use in 1977, this compound offered a new therapeutic option for patients with obstructive airway diseases.[1]
Chemical Synthesis and Structure
Mechanism of Action: A Deep Dive into Beta-2 Adrenergic Signaling
This compound exerts its therapeutic effect through its action as a selective agonist at the β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[2][3]
Signaling Pathway
The binding of this compound to the β2-adrenergic receptor initiates a cascade of intracellular events:
-
Receptor Activation: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).[3]
-
Phosphorylation and Muscle Relaxation: PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase (MLCK). This ultimately results in the relaxation of the bronchial smooth muscle and bronchodilation.[3]
Visualization of the Signaling Pathway
References
Reproterol's Effect on Cyclic AMP and Protein Kinase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproterol is a short-acting β2-adrenergic agonist utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is rooted in its ability to induce bronchodilation through a well-defined signaling cascade. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, focusing on its impact on the intracellular second messenger cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). This document summarizes the signaling pathway, presents available data, details relevant experimental protocols, and provides visual representations of these processes to support research and development activities.
Introduction
This compound functions by selectively targeting and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[2][3][4] This interaction initiates a series of intracellular events that culminate in muscle relaxation and, consequently, the widening of the airways. A comprehensive understanding of this signaling pathway at the molecular level is crucial for the development of novel therapeutic strategies and the optimization of existing treatments for obstructive airway diseases.
The this compound Signaling Pathway
The mechanism of action of this compound begins with its binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase.
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP), resulting in an elevation of intracellular cAMP levels.[3] Cyclic AMP then acts as a second messenger, activating protein kinase A (PKA) by binding to its regulatory subunits and causing the release of its catalytic subunits.[3]
The active catalytic subunits of PKA phosphorylate several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase.[3] These events collectively result in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from the symptoms of bronchoconstriction.[3]
Quantitative Data on this compound's Effects
| Parameter | Illustrative Value (Isoproterenol) | Cell Type | Reference |
| cAMP Accumulation (EC50) | ~10 nM | Human Airway Smooth Muscle Cells | Hypothetical Data |
| PKA Activation (EC50) | ~15 nM | Human Airway Smooth Muscle Cells | Hypothetical Data |
| Maximal cAMP Increase | ~10-20 fold over baseline | Human Airway Smooth Muscle Cells | Hypothetical Data |
Note: The data presented in this table is for illustrative purposes to indicate the typical range of activity for a potent β2-adrenergic agonist and is not specific to this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to quantify the effects of this compound on cAMP levels and PKA activity.
Cyclic AMP (cAMP) Accumulation Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of intracellular cAMP levels.
Materials:
-
Human airway smooth muscle cells (HASMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HASMCs to ~80-90% confluency in 96-well plates.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treatment: Incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent the degradation of newly synthesized cAMP.
-
Stimulation: Treat the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.
-
ELISA: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysates with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated microplate.
-
Detection: After washing, add the substrate solution and stop the reaction. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve. Determine the EC50 value by plotting the cAMP concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protein Kinase A (PKA) Activity Assay
This protocol outlines a method to measure the activity of PKA in cell lysates using a fluorescent peptide substrate.
Materials:
-
Human airway smooth muscle cells (HASMCs)
-
Cell culture medium
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
PKA activity assay kit (commercially available, e.g., using a fluorescent peptide substrate)
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat HASMCs with this compound as described in the cAMP assay protocol (steps 1, 2, and 4).
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
PKA Activity Assay: Perform the PKA activity assay according to the manufacturer's instructions. This typically involves the following steps: a. Add a defined amount of cell lysate to a microplate well. b. Initiate the kinase reaction by adding ATP and a PKA-specific fluorescent peptide substrate. c. Incubate for a specified time at 30°C.
-
Detection: Measure the fluorescence intensity using a fluorometric microplate reader at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the PKA activity.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the lysate. Determine the EC50 value for PKA activation by plotting the normalized PKA activity against the log of the this compound concentration.
Conclusion
This compound exerts its bronchodilatory effects through the canonical β2-adrenergic receptor signaling pathway, leading to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and the activation of PKA. While the qualitative aspects of this pathway are well-understood, there is a need for further research to quantify the specific effects of this compound on cAMP accumulation and PKA activation. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be instrumental in advancing our understanding of this important therapeutic agent and in the development of next-generation respiratory medicines.
References
- 1. An essential Trypanosoma brucei protein kinase: a functional analysis of regulation and the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of the protein kinase A response of the rat prolactin promoter: differential effects of distinct Pit-1 isoforms and functional interaction with Oct-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of this compound upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Reproterol for Asthma and COPD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproterol is a short-acting β2-adrenergic receptor agonist that has been utilized in the treatment of obstructive airway diseases, namely asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its therapeutic effect is primarily attributed to its ability to induce bronchodilation by relaxing the airway smooth muscle.[3][4] This technical guide provides an in-depth overview of the foundational research on this compound, encompassing its mechanism of action, key experimental findings, and clinical data. Detailed experimental protocols for preclinical and clinical evaluation are provided, alongside a quantitative summary of its efficacy and pharmacokinetic profile. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its pharmacological characteristics.
Mechanism of Action
This compound functions as a selective agonist for β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][3] The binding of this compound to these receptors initiates a downstream signaling cascade that ultimately leads to muscle relaxation and bronchodilation.[3][4]
β2-Adrenergic Receptor Signaling Pathway
The activation of the β2-adrenergic receptor by this compound triggers the following sequence of events:
-
G-Protein Activation: The receptor, a G-protein coupled receptor (GPCR), activates the associated stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[3]
-
Phosphorylation of Target Proteins: PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase (MLCK).
-
Smooth Muscle Relaxation: The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation and relief from the symptoms of asthma and COPD, such as wheezing and shortness of breath.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Elimination Half-life | Primary Route of Excretion | Absorption Ratio | Reference |
| Rat | Oral | ~2 hours | Fecal (58%) | 18% | [1] |
| Intratracheal | - | - | 90% | [1] | |
| Dog | Oral | 12.4 hours | Renal (57%) | 18% | [1] |
| Rabbit | Oral | 70 hours | Renal (66%) | 13% | [1] |
Table 2: Clinical Efficacy of Inhaled this compound in Asthma
| Dose | Mean Peak Increase in FEV1 | Time to Onset of Action | Duration of Action | Reference |
| 500 µg | - | - | - | [3] |
| 1 mg | 17% | Shortened with increasing dose | Dose-dependent | [3] |
| 8 mg | 29% | Shortened with increasing dose | Significantly longer than lower doses | [3] |
| 2 puffs (500 µg each) | Almost complete elimination of Acetylcholine-induced bronchoconstriction | - | - | [6] |
FEV1: Forced Expiratory Volume in 1 second
Table 3: Clinical Efficacy of Oral this compound in Asthma and COPD
| Dose | Comparison | Key Findings | Reference |
| 20 mg (3x/day for 4 weeks) | Orciprenaline (3x20mg/day) | Superior bronchodilytic effect compared to orciprenaline. | [7] |
| 10-20 mg | - | Subjectively better tolerance at 10mg with lower efficacy. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational research of this compound.
In Vitro Airway Smooth Muscle Relaxation Assay (Guinea Pig Tracheal Rings)
This protocol is a synthesis of methodologies described in studies investigating the effects of bronchodilators on isolated airway tissues.[2][3][8]
Objective: To assess the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agents (e.g., Histamine, Acetylcholine, Methacholine)
-
This compound solutions of varying concentrations
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig via an approved method.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer to record changes in muscle tension.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction of the tracheal rings by adding a contractile agent (e.g., 1 µM histamine or acetylcholine) to the organ bath.
-
Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the contractile agent.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
References
- 1. [Studies on pharmacokinetics and biotransformation of this compound in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Guinea Pig Trachea [bio-protocol.org]
- 4. Bronchial and cardiovascular responses to inhaled this compound in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound assessed by the acetylcholine provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The bronchdilating action of this compound in patients with bronchial asthma and chronic obstructive bronchitis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Physicochemical Properties of Reproterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and core physicochemical properties of reproterol hydrochloride, a selective beta-2 adrenergic receptor agonist. The information herein is intended to support research, drug development, and formulation activities by providing essential data on the molecule's behavior in various environments.
Physicochemical Properties
This compound hydrochloride is a synthetic compound used as a bronchodilator for the treatment of asthma and other obstructive airway diseases.[1] A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some of these values are derived from experimental data, others are predicted based on in silico modeling and should be considered as such.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | [2] |
| Molecular Formula | C₁₈H₂₄ClN₅O₅ | [2] |
| Molecular Weight | 425.87 g/mol | [3][4] |
| CAS Number | 13055-82-8 | [4] |
| Appearance | Solid powder | [3] |
| pKa (Strongest Acidic) | 8.84 (Predicted) | [5] |
| pKa (Strongest Basic) | 9.66 (Predicted) | [5] |
| logP | -0.11 (Predicted, ALOGPS) / -1.2 (Predicted, ChemAxon) | [5] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound hydrochloride's solubility has been predicted in aqueous media and observed in organic solvents.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Source |
| Water | 2.88 mg/mL (Predicted) | [5][6] |
| DMSO | Soluble | [3] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of this compound hydrochloride. These protocols are based on standard pharmaceutical testing guidelines.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound hydrochloride powder is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH, ethanol) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the solid phase.
-
Quantification: The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for quantification.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
Experimental Workflow for Melting Point Determination
Caption: Workflow for melting point determination.
Protocol:
-
Sample Preparation: A small amount of finely powdered and dried this compound hydrochloride is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded to define the melting range.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants of a substance.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination.
Protocol:
-
Sample Preparation: A precisely weighed amount of this compound hydrochloride is dissolved in a suitable solvent, typically purified water or a co-solvent system if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value(s) are determined from the pH at the half-equivalence point(s) or by analyzing the inflection points of the curve.
Signaling Pathway
This compound hydrochloride exerts its therapeutic effect by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Signaling cascade initiated by this compound HCl.
The binding of this compound hydrochloride to the beta-2 adrenergic receptor initiates a signaling cascade. This activates the associated Gs protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and solubility of this compound hydrochloride. While predicted values offer valuable insights for early-stage development, it is recommended that these properties be experimentally determined under specific formulation conditions to ensure the development of a safe, effective, and stable drug product. The provided experimental protocols serve as a starting point for such characterization studies.
References
- 1. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 2. This compound Hydrochloride | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN113384540A - Procaterol hydrochloride particle composition and preparation method thereof - Google Patents [patents.google.com]
- 4. midas-pharma.com [midas-pharma.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Reproterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol is a short-acting β2-adrenergic receptor (β2AR) agonist utilized in the treatment of asthma and other obstructive airway diseases.[1] Its therapeutic effect is derived from its ability to relax bronchial smooth muscle, leading to bronchodilation.[2][3] The primary mechanism of action for this compound involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][4] This interaction initiates a signaling cascade that results in the relaxation of airway smooth muscle.
These application notes provide a comprehensive overview of the essential in vitro assays for characterizing the efficacy of this compound and other β2AR agonists. The included protocols are intended to guide researchers in the consistent and accurate assessment of compound potency and functional response.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2AR by an agonist like this compound primarily stimulates the Gαs protein pathway. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation.[4]
GPCR activity is also modulated by β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling.[5][6] Evaluating both G-protein dependent and β-arrestin pathways provides a complete profile of a β2AR agonist's activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Asthma Models in Reproterol Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling.[1][2] In vivo animal models are indispensable tools for elucidating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics.[2][3] Reproterol is a short-acting β2-adrenergic receptor agonist used as a bronchodilator in the management of asthma.[4][5][6][7] This document provides detailed application notes and protocols for the development and utilization of murine models of allergic asthma, specifically the Ovalbumin (OVA) and House Dust Mite (HDM) models, for studying the efficacy of this compound.
This compound exerts its therapeutic effect by stimulating β2-adrenergic receptors on bronchial smooth muscle cells. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[5]
While direct in vivo preclinical data for this compound in these specific allergen-based models is limited in publicly available literature, this guide provides established protocols for inducing asthma-like phenotypes in mice. Furthermore, to illustrate the expected outcomes and data presentation for a short-acting β2-agonist, representative data from a study on a similar compound, procaterol, in an OVA-induced asthma model is presented.
Key Experimental Models of Allergic Asthma
Two of the most widely used and well-characterized murine models for inducing an asthma-like phenotype are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.[1][8][9]
-
Ovalbumin (OVA)-Induced Asthma Model: This is a classic and highly reproducible model that utilizes the protein ovalbumin as the allergen to induce a Th2-dominant inflammatory response, characterized by eosinophilia, airway hyperresponsiveness (AHR), and increased IgE levels.[1][10][11]
-
House Dust Mite (HDM)-Induced Asthma Model: This model is considered more clinically relevant as HDM is a common human allergen.[8][9] It induces a mixed inflammatory response and key features of asthma, including AHR and airway remodeling.[8][12]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This protocol is adapted from established methodologies.[10][11][13]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound solution (for treatment group)
-
Vehicle control (e.g., saline)
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg of alum in saline.
-
The control group receives i.p. injections of saline with alum.
-
-
Aerosol Challenge:
-
From day 21 to day 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day in a whole-body exposure chamber.
-
The control group is exposed to a saline aerosol.
-
-
This compound Treatment:
-
Administer this compound (dose to be determined by dose-response studies) or vehicle control via the desired route (e.g., inhalation, oral gavage, or i.p. injection) at a specified time point before each OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of methacholine using techniques such as whole-body plethysmography or the forced oscillation technique.
-
Bronchoalveolar Lavage (BAL): Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx (total and differential cell counts, particularly eosinophils).[14][15]
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., Hematoxylin and Eosin staining for inflammation, Periodic acid-Schiff staining for mucus production).
-
Serum IgE Levels: Collect blood to measure OVA-specific IgE levels by ELISA.
-
Cytokine Analysis: Measure Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates by ELISA or multiplex assay.[14]
-
House Dust Mite (HDM)-Induced Allergic Airway Inflammation Model
This protocol is based on established methods.[8][9][12]
Materials:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound solution (for treatment group)
-
Vehicle control (e.g., saline)
-
Intranasal administration supplies
Procedure:
-
Sensitization and Challenge:
-
On day 0, sensitize mice by intranasal instillation of 10-25 µg of HDM extract in 20-50 µL of saline under light anesthesia.
-
From day 7 to day 11, challenge the mice daily with intranasal administration of 10-25 µg of HDM extract in saline.
-
The control group receives intranasal saline.
-
-
This compound Treatment:
-
Administer this compound or vehicle control at a predetermined dose and time relative to the HDM challenges.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Perform the same endpoint analyses as described for the OVA model (AHR measurement, BALF analysis, lung histology, serum IgE, and cytokine analysis).
-
Data Presentation
The following tables present hypothetical data based on expected outcomes for a short-acting β2-agonist like this compound, with representative values adapted from a study on a similar compound (procaterol) in an OVA-induced asthma model.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Methacholine Concentration (mg/mL) | Airway Resistance (cmH₂O/mL/s) |
| Control (Saline) | 0 | 0.8 ± 0.1 |
| 6.25 | 1.2 ± 0.2 | |
| 12.5 | 1.8 ± 0.3 | |
| 25 | 2.5 ± 0.4 | |
| 50 | 3.4 ± 0.5 | |
| Asthma Model (OVA/HDM) | 0 | 0.9 ± 0.1 |
| 6.25 | 2.5 ± 0.4 | |
| 12.5 | 4.8 ± 0.6 | |
| 25 | 7.2 ± 0.8 | |
| 50 | 9.5 ± 1.1 | |
| This compound-Treated | 0 | 0.8 ± 0.1 |
| 6.25 | 1.5 ± 0.2# | |
| 12.5 | 2.6 ± 0.3# | |
| 25 | 4.1 ± 0.5# | |
| 50 | 5.8 ± 0.7# |
Data are presented as Mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. Asthma Model.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Control (Saline) | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.1 |
| Asthma Model (OVA/HDM) | 8.5 ± 1.1 | 2.5 ± 0.4 | 45.2 ± 5.3 | 5.1 ± 0.8 | 10.3 ± 1.5* |
| This compound-Treated | 5.3 ± 0.8# | 2.2 ± 0.3 | 22.6 ± 3.1# | 3.2 ± 0.5 | 7.8 ± 1.1 |
Data are presented as Mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. Asthma Model.
Visualizations
Conclusion
The OVA and HDM-induced asthma models are robust platforms for evaluating the efficacy of bronchodilators like this compound. These protocols provide a framework for assessing the impact of this compound on key features of asthma, including airway hyperresponsiveness and inflammation. While preclinical data for this compound in these specific models is not extensively published, the provided protocols and representative data for a similar compound offer a comprehensive guide for researchers initiating such studies. Careful experimental design, including appropriate dose-response studies and endpoint selection, is crucial for obtaining meaningful and translatable results.
References
- 1. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 4. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Airway responsiveness and airway remodeling after chronic exposure to procaterol and fenoterol in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of antigen-induced bronchoconstriction with this compound, a new beta agonist-xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 9. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 10. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Reproterol in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol is a short-acting β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory diseases characterized by bronchoconstriction.[1] Its therapeutic effect is mediated by the relaxation of airway smooth muscle. In preclinical research, animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of bronchodilators like this compound. These application notes provide detailed protocols for the administration of this compound in common animal models of respiratory disease, based on established methodologies for β2-agonists.
Mechanism of Action
This compound is a direct-acting sympathomimetic with selective activity on β2-receptors.[2] Upon binding to β2-adrenergic receptors on airway smooth muscle cells, this compound activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.
Data Presentation
Pharmacokinetic Parameters of this compound in Laboratory Animals
The following table summarizes the pharmacokinetic data for this compound in various animal species, providing insights into its absorption, distribution, and elimination characteristics.
| Species | Administration Route | Absorption Ratio | Elimination Half-Life | Primary Route of Excretion | Reference |
| Rat | Intravenous (IV) | - | ~2 hours | Fecal (58%) | [3] |
| Oral | 18% | ~2 hours | Fecal (58%) | [3] | |
| Intratracheal | 90% | - | Fecal (58%) | [3] | |
| Dog | Intravenous (IV) | - | 12.4 hours | Renal (57%) | [3] |
| Oral | 18% | 12.4 hours | Renal (57%) | [3] | |
| Rabbit | Intravenous (IV) | - | 70 hours | Renal (66%) | [3] |
| Oral | 13% | 70 hours | Renal (66%) | [3] |
Experimental Protocols
Due to a lack of detailed published protocols for this compound in specific animal models of respiratory disease, the following protocols for other well-established β2-agonists (salbutamol and formoterol) are provided as representative examples. These can be adapted for use with this compound, with appropriate dose adjustments based on preliminary dose-ranging studies.
Protocol 1: Administration of a β2-Agonist in an Ovalbumin-Sensitized Guinea Pig Model of Asthma
This protocol is adapted from studies using salbutamol in an ovalbumin (OVA)-sensitized guinea pig model to assess the effect on allergic airway inflammation.[4][5]
1. Animal Model:
-
Male Hartley guinea pigs (250-300 g).
2. Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Ovalbumin (OVA)
-
Ultrasonic nebulizer
-
Plexiglas inhalation chamber
3. Experimental Procedure:
-
Sensitization:
-
Sensitize guinea pigs by intraperitoneal injection of 1 ml of a solution containing 100 µg OVA and 100 mg aluminum hydroxide in sterile saline on days 1 and 8.
-
On day 15, expose the animals to an aerosol of 1% OVA in saline for 10 minutes to confirm sensitization.
-
-
This compound Administration (Aerosol):
-
Prepare a stock solution of this compound hydrochloride in sterile saline. A starting concentration of 0.1 mg/ml can be used, based on protocols for salbutamol.[5]
-
Place the sensitized guinea pigs in the Plexiglas inhalation chamber.
-
Connect the chamber to an ultrasonic nebulizer.
-
Administer the this compound aerosol for a predetermined duration (e.g., 10-30 minutes) at a specified frequency (e.g., once daily, or prior to allergen challenge).
-
-
Allergen Challenge:
-
Following the sensitization period and this compound (or vehicle) administration, challenge the animals with an aerosol of 0.5% OVA in saline for 10 minutes on designated days.
-
-
Outcome Measures:
-
Airway Responsiveness: Measure airway resistance and dynamic compliance in response to a bronchoconstrictor agent (e.g., histamine or methacholine) using a whole-body plethysmograph.[6]
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (total and differential) to assess airway inflammation.
-
Histopathology: Collect lung tissue for histological analysis to evaluate inflammatory cell infiltration and airway remodeling.
-
Protocol 2: Administration of a β2-Agonist in a Mouse Model of Airway Hyperresponsiveness
This protocol is adapted from studies using formoterol in a mouse model of airway hyperresponsiveness.[1][7][8]
1. Animal Model:
-
BALB/c mice (6-8 weeks old).
2. Materials:
-
This compound hydrochloride
-
Sterile phosphate-buffered saline (PBS)
-
Ovalbumin (OVA)
-
Aluminum hydroxide
-
Methacholine
-
Whole-body plethysmograph or forced oscillation technique system (e.g., FlexiVent)
3. Experimental Procedure:
-
Sensitization and Challenge:
-
Sensitize mice by intraperitoneal injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µl of PBS on days 0 and 14.
-
From days 21 to 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.
-
-
This compound Administration (Intranasal):
-
Prepare a solution of this compound hydrochloride in sterile PBS. A starting dose range can be extrapolated from similar compounds like formoterol (e.g., 1-15 µg/kg).[1]
-
Lightly anesthetize the mice.
-
Administer the this compound solution intranasally in a small volume (e.g., 20-50 µl) at a designated time point before or after the final allergen challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, place the mice in a whole-body plethysmograph or connect to a forced oscillation system.
-
Establish a stable baseline reading.
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/ml).
-
Record the changes in airway mechanics (e.g., Penh, resistance, and elastance) to generate a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in airway smooth muscle cells.
Experimental Workflow for In Vivo Administration of this compound
Caption: General experimental workflow for in vivo this compound administration.
References
- 1. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effects of this compound upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on pharmacokinetics and biotransformation of this compound in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β2-Adrenoceptor Agonists Are Required for Development of the Asthma Phenotype in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Reproterol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol is a selective β2-adrenoceptor agonist used as a bronchodilator in the treatment of asthma and other respiratory diseases. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of this compound. This document provides detailed application notes and protocols for the determination of this compound using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for high-sensitivity applications and with ultraviolet (UV) detection for routine analysis.
I. High-Sensitivity Analysis of this compound in Human Plasma by HPLC-MS/MS
This method is suitable for the rapid and sensitive determination of this compound in biological matrices such as human plasma, offering a reliable quantification down to the picogram per milliliter level.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 200 ng/mL | [1] |
| Inter-assay Accuracy | -0.9% | [1] |
| Intra-assay Accuracy | +3.2% | [1] |
| Inter-assay Precision (C.V.) | ± 11% | [1] |
| Intra-assay Precision (C.V.) | ± 9.3% | [1] |
| Lower Limit of Quantification (LLOQ) | 400 pg/mL | [1] |
Experimental Protocol
1. Sample Preparation: Automated Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Dilute 250 µL of human plasma samples.
-
SPE Cartridge: Use an appropriate SPE cartridge for the extraction of this compound.
-
Procedure:
-
Condition the SPE cartridge.
-
Load the diluted plasma sample at pH 6.5.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard (a methylated structural analogue).
-
-
Note: This process is typically automated for high-throughput analysis.
2. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: Reversed-phase guard column (30 mm x 4.6 mm).[1]
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: 100 µL of the plasma extract.[1]
-
Mass Spectrometer: A tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Retention Time: The method is optimized for a very short retention time, typically between 20 to 30 seconds for both this compound and the internal standard.[1]
Experimental Workflow
Caption: Workflow for HPLC-MS/MS analysis of this compound in plasma.
II. Routine Analysis of this compound in Pharmaceutical Formulations by HPLC-UV
This method is based on established protocols for similar β2-agonists and is suitable for the quality control of this compound in pharmaceutical products. The following protocol is a general guideline and should be validated for the specific formulation being analyzed.
Quantitative Data Summary (Typical Performance)
| Parameter | Value |
| Linearity Range | 0.025 - 0.15 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.003 mg/mL |
| Limit of Quantification (LOQ) | ~0.01 mg/mL |
| Precision (RSD) | ≤ 2.0% |
| Accuracy (Recovery) | 98 - 102% |
Note: These values are typical for HPLC-UV methods for related compounds and should be established during method validation for this compound.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (for mobile phase modification)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Syringe filters (0.45 µm)
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., water or a mixture of mobile phase) to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the pharmaceutical formulation (e.g., crushed tablets, oral solution) into a volumetric flask.
-
Add a suitable solvent to dissolve the this compound.
-
Sonicate if necessary to ensure complete dissolution.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70, v/v) containing 0.1% triethylamine, with the pH adjusted to around 5.0 with formic acid.[2] The optimal composition should be determined during method development.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 276 nm, which is a common wavelength for related phenolic compounds.[2] The optimal wavelength should be determined by scanning the UV spectrum of this compound.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Logical Relationship of Method Development Steps
References
Synthesis and Purification of Reproterol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of Reproterol Hydrochloride, a selective β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The protocols described herein are based on established synthetic routes for analogous theophylline derivatives and common purification techniques for hydrochloride salts of pharmaceutical compounds. This guide is intended to provide a comprehensive resource for the laboratory-scale preparation of this compound hydrochloride, complete with experimental procedures, data presentation, and a visualization of its mechanism of action.
Introduction
This compound is a sympathomimetic amine that exhibits high selectivity for β2-adrenergic receptors, leading to bronchodilation.[1][2] Its chemical structure consists of a theophylline moiety linked to a phenylethanolamine group via a propyl spacer. The hydrochloride salt enhances the compound's stability and solubility. The synthesis of this compound typically involves a two-step process: the alkylation of theophylline to introduce the propyl linker, followed by the coupling of the resulting intermediate with the appropriate phenylethanolamine derivative. Purification is critical to ensure the removal of unreacted starting materials and side products, yielding a final product of high purity suitable for research and pre-clinical development.
Synthesis of this compound Hydrochloride
The proposed synthetic pathway for this compound hydrochloride is a two-step process starting from theophylline.
Step 1: Synthesis of 7-(3-chloropropyl)theophylline (Intermediate 1)
The first step involves the alkylation of theophylline at the N7 position using 1-bromo-3-chloropropane in the presence of a base.
Step 2: Synthesis of this compound
The second step is the nucleophilic substitution of the chlorine atom in 7-(3-chloropropyl)theophylline by the amino group of 2-amino-1-(3,5-dihydroxyphenyl)ethanol.
Step 3: Formation of this compound Hydrochloride
The final step involves the conversion of the this compound free base to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials and Reagents:
-
Theophylline
-
1-Bromo-3-chloropropane
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
2-Amino-1-(3,5-dihydroxyphenyl)ethanol
-
Triethylamine (TEA)
-
Ethanol
-
Hydrochloric Acid (HCl) in isopropanol
-
Ethyl acetate
-
Hexane
Procedure:
Step 1: Synthesis of 7-(3-chloropropyl)theophylline (Intermediate 1)
-
In a round-bottom flask, dissolve theophylline (1 equivalent) in dimethylformamide (DMF).
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-(3-chloropropyl)theophylline.
Step 2: Synthesis of this compound
-
Dissolve the crude 7-(3-chloropropyl)theophylline (1 equivalent) in ethanol in a round-bottom flask.
-
Add 2-amino-1-(3,5-dihydroxyphenyl)ethanol (1.1 equivalents) and triethylamine (2 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound free base.
Step 3: Formation of this compound Hydrochloride
-
Dissolve the crude this compound free base in a minimal amount of isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol (1.1 equivalents) with stirring.
-
A precipitate of this compound hydrochloride will form.
-
Stir the mixture at room temperature for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold isopropanol, and then with hexane.
-
Dry the product under vacuum to obtain crude this compound hydrochloride.
Synthesis Data Summary
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) (Proposed) |
| 1 | 7-(3-chloropropyl)theophylline | Theophylline | 1 : 1.2 (1-bromo-3-chloropropane) | DMF | 4-6 | 80-90 | 75-85 |
| 2 | This compound | 7-(3-chloropropyl)theophylline | 1 : 1.1 (Amine) | Ethanol | 8-12 | Reflux | 60-70 |
| 3 | This compound Hydrochloride | This compound | 1 : 1.1 (HCl) | Isopropanol | 1 | Room Temp. | >95 |
Purification of this compound Hydrochloride
Purification of the crude this compound hydrochloride is essential to achieve the desired purity for pharmaceutical research. Recrystallization is a common and effective method for this purpose.
Experimental Protocol: Recrystallization
Materials and Reagents:
-
Crude this compound Hydrochloride
-
Ethanol (95%)
-
Deionized Water
-
Activated Carbon (optional)
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. A small amount of deionized water can be added if solubility is an issue.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum recovery, cool the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the crystals under vacuum at 40-50 °C to a constant weight.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.
-
Melting Point: A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Purification Data Summary
| Purification Method | Solvent System | Temperature Profile | Expected Recovery (%) | Purity (%) (Post-Purification) |
| Recrystallization | 95% Ethanol / Water | Hot dissolution, slow cooling to 0-5 °C | 80-90 | >99.5 |
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound Hydrochloride.
Purification Workflow
Caption: Purification of this compound HCl by recrystallization.
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Mechanism of action of this compound.
References
Application Note: Evaluating the Efficacy of Reproterol in Airway Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol is a short-acting β2-adrenergic receptor agonist utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily achieved through the relaxation of airway smooth muscle, leading to bronchodilation. This application note provides detailed protocols for assessing the efficacy of this compound in two common in vitro airway smooth muscle contraction assays: the isolated tracheal ring assay and the collagen gel contraction assay. Furthermore, it outlines the underlying signaling pathway of this compound and presents a structured approach to data analysis.
Mechanism of Action
This compound functions as a β2-adrenergic agonist. Upon binding to β2-adrenergic receptors on the surface of airway smooth muscle cells, it initiates a signaling cascade that results in muscle relaxation and bronchodilation, providing relief from symptoms like wheezing and shortness of breath.
The binding of this compound to the β2-adrenergic receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins within the smooth muscle cells, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK). This ultimately results in the relaxation of the bronchial smooth muscle.
Data Presentation
| Assay Type | Species/Cell Line | Contractile Agonist (Concentration) | This compound Potency |
| Isolated Tracheal Ring Assay | Guinea Pig | Histamine (1 µM) | IC50: [X] M |
| Isolated Tracheal Ring Assay | Guinea Pig | Acetylcholine (1 µM) | IC50: [Y] M |
| Collagen Gel Contraction Assay | Human Bronchial Smooth Muscle Cells | Methacholine (10 µM) | IC50: [Z] M |
Note: [X], [Y], and [Z] represent experimentally determined values.
Signaling Pathway
Caption: this compound's signaling pathway in airway smooth muscle cells.
Experimental Protocols
Isolated Tracheal Ring Contraction Assay
This ex vivo method assesses the effect of compounds on the contractility of intact airway tissue.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.66 MgSO4, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agonists (e.g., histamine, acetylcholine, methacholine)
-
This compound hydrochloride
-
Isolated organ bath system with isometric force transducers
Procedure:
-
A guinea pig is euthanized, and the trachea is carefully excised and placed in cold Krebs-Henseleit solution.
-
The trachea is cleaned of connective tissue and cut into rings of 4-5 mm in length.
-
Each ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.
-
The rings are equilibrated under a resting tension of 1.5 g for at least 60 minutes, with the buffer being replaced every 15 minutes.
-
After equilibration, the tracheal rings are pre-contracted with a standard agonist like histamine (e.g., 1 µM) or acetylcholine (e.g., 1 µM) to induce a stable contraction.
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath to generate a dose-response curve.
-
The relaxation of the tracheal ring is recorded as a percentage of the pre-contraction induced by the agonist.
-
The IC50 value for this compound is then calculated from the dose-response curve.
Collagen Gel Contraction Assay with Human Bronchial Smooth Muscle Cells
This in vitro assay measures the contraction of cultured smooth muscle cells embedded in a 3D collagen matrix.
Materials:
-
Human bronchial smooth muscle cells (BSMCs)
-
Cell culture medium (e.g., DMEM with supplements)
-
Type I collagen solution
-
24-well and 6-well culture plates
-
Contractile agonists (e.g., histamine, methacholine)
-
This compound hydrochloride
-
Image analysis software
Procedure:
-
Human BSMCs are cultured to an appropriate confluency.
-
A cell-collagen suspension is prepared by mixing the BSMCs with a neutralized collagen solution (e.g., at a final cell density of 1.5 x 10^5 cells/ml and collagen concentration of 1.5 mg/ml).
-
0.6 ml of the cell-collagen suspension is cast into each well of a 24-well plate and allowed to polymerize at 37°C for 30 minutes.
-
After polymerization, the collagen gels are gently detached from the wells and transferred to 6-well plates containing serum-free medium.
-
The gels are equilibrated overnight at 37°C.
-
To assess the inhibitory effect of this compound, the gels are pre-incubated with varying concentrations of the compound for a specified period (e.g., 30 minutes) before the addition of a contractile agonist.
-
A contractile agonist such as histamine or methacholine (e.g., 10 µM) is added to stimulate gel contraction.
-
The area of the collagen gel is measured at regular intervals (e.g., every 10 minutes for 60 minutes) using an image analyzer.
-
The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.
-
The inhibitory effect of this compound is determined by comparing the contraction in its presence to that with the agonist alone, and an IC50 value is calculated.
Experimental Workflow
Application Notes and Protocols for Preclinical Trial Design Involving Reproterol
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive framework for the preclinical evaluation of reproterol, a short-acting β2-adrenergic receptor agonist for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The following sections detail the mechanism of action, experimental protocols for efficacy and safety assessment, and data presentation guidelines to support the advancement of this compound through the drug development pipeline.
Introduction and Mechanism of Action
This compound is a sympathomimetic agent that selectively stimulates β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[1][2] Activation of these receptors initiates a signaling cascade that leads to bronchodilation, providing relief from symptoms of bronchoconstriction like wheezing, shortness of breath, and chest tightness.[1]
The binding of this compound to the β2-adrenergic receptor activates the associated stimulatory G protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle.[1]
Signaling Pathway of this compound
Caption: this compound's signaling cascade.
Preclinical Efficacy Evaluation
The primary goal of preclinical efficacy studies is to demonstrate this compound's potential to alleviate bronchoconstriction in relevant animal models of asthma and COPD.
In Vitro Efficacy: cAMP Accumulation Assay
This assay quantifies the ability of this compound to stimulate the production of cAMP in cells expressing β2-adrenergic receptors.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenergic receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Stimulation: Aspirate the culture medium and add the this compound dilutions to the cells. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
In Vivo Efficacy: Ovalbumin-Induced Allergic Asthma Model in Mice
This model mimics the key features of allergic asthma, including airway hyperresponsiveness (AHR) and inflammation.
Protocol:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA for 30 minutes.
-
Treatment: Administer this compound (e.g., via inhalation or i.p. injection) at various doses 30 minutes prior to the final OVA challenge. A vehicle control group and a positive control (e.g., salbutamol) group should be included.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, assess AHR by exposing the mice to increasing concentrations of methacholine and measuring the changes in lung function (e.g., airway resistance and compliance) using a whole-body plethysmograph or an invasive measurement system.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells.
-
Cell Differentials: Perform differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Histopathology: Collect lung tissue for histological analysis to assess inflammation and mucus production.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy testing.
Data Presentation: Quantitative Preclinical Data
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Route | Tmax | Cmax | Half-life (t1/2) | Bioavailability |
| Rat | Oral | ~2 hours | - | ~2 hours | 18% |
| Rat | Intratracheal | - | - | - | 90% |
| Dog | Oral | - | - | 12.4 hours | 18% |
| Rabbit | Oral | 8-30 hours | - | 70 hours | 13% |
| Data derived from studies using radiolabeled this compound. |
Table 2: Preclinical Efficacy of β2-Agonists in Asthma Models (Proxy Data)
| Compound | Animal Model | Dose | Endpoint | Result |
| Salbutamol | Asthmatic Subjects | 100 µg (inhaled) | PC20 (Methacholine) | Increase to 13.3 mg/mL |
| Salbutamol | Asthmatic Subjects | 200 µg (inhaled) | PC20 (Methacholine) | Increase to 19.0 mg/mL |
| Salbutamol | Asthmatic Subjects | 400 µg (inhaled) | PC20 (Methacholine) | Increase to 32.6 mg/mL |
| PC20 is the provocative concentration of methacholine causing a 20% fall in FEV1. This data from a similar short-acting β2-agonist can be used to benchmark the expected efficacy of this compound. |
Preclinical Safety and Toxicology
A thorough safety and toxicology evaluation is critical to identify potential risks before human trials.
Acute Toxicity
Protocol:
-
Animals: Use at least two mammalian species (e.g., rats and mice).
-
Dose Administration: Administer single, escalating doses of this compound via the intended clinical route (inhalation) and a systemic route (e.g., oral or intravenous).
-
Observation: Monitor animals for signs of toxicity and mortality for at least 14 days.
-
LD50 Calculation: Determine the median lethal dose (LD50).
-
Necropsy: Perform a gross necropsy on all animals.
Repeated-Dose Toxicity
Protocol:
-
Animals: Use two species, one rodent and one non-rodent (e.g., rat and dog).
-
Dose Administration: Administer this compound daily for a duration relevant to the intended clinical use (e.g., 28 or 90 days). Include a control group and at least three dose levels.
-
Monitoring: Conduct regular clinical observations, body weight measurements, food consumption, and ophthalmoscopy.
-
Clinical Pathology: Perform hematology, clinical chemistry, and urinalysis at the end of the study.
-
Pathology: Conduct a full histopathological examination of all organs.
-
NOAEL Determination: Identify the No-Observed-Adverse-Effect Level (NOAEL).
Safety Pharmacology
Assess the effects of this compound on vital functions.
-
Cardiovascular System: Monitor blood pressure, heart rate, and ECG in a conscious, telemetered non-rodent model (e.g., dog or non-human primate).
-
Respiratory System: Evaluate respiratory rate, tidal volume, and minute volume in rodents.
-
Central Nervous System: Use a functional observational battery (FOB) and motor activity assessment in rodents.
Table 3: Preclinical Toxicology Profile of this compound (Qualitative)
| Study Type | Species | Findings |
| Acute, Subacute, Chronic | Various | Slight toxicity observed. |
| High-Dose Studies | Various | Side effects consistent with other β-sympathomimetics. |
| Developmental Toxicity | - | No influence on pre-, peri-, and postnatal development at tolerated doses. |
| Based on a toxicological investigation of this compound. |
Overall Preclinical Trial Design Logic
The preclinical development of this compound should follow a logical progression from in vitro characterization to in vivo efficacy and safety studies.
Logical Flow of Preclinical Development
Caption: Preclinical development plan for this compound.
References
Methodology for Assessing Reproterol's Duration of Action
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the duration of action of reproterol, a short-acting β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory diseases.[1] The methodologies outlined below are designed for researchers in academic and industrial settings involved in drug discovery and development.
Introduction
This compound is a bronchodilator that exerts its effects by stimulating β2-adrenergic receptors in the smooth muscle of the airways.[2][3] This stimulation triggers a signaling cascade that leads to the relaxation of bronchial smooth muscle, resulting in the widening of the airways and relief from symptoms of bronchoconstriction.[2][3] Understanding the duration of action of this compound is critical for determining its therapeutic window and dosing regimen. This document outlines key in vitro and in vivo methods for this assessment.
Signaling Pathway of this compound
This compound, as a β2-adrenergic agonist, activates a well-characterized signaling pathway. Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, it initiates a cascade of events leading to muscle relaxation and bronchodilation.
-
Receptor Binding: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][3]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).[2][3]
-
Phosphorylation of Target Proteins: PKA then phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase (MLCK).
-
Smooth Muscle Relaxation: The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation.[4]
Data Presentation
The following tables summarize quantitative data on the duration of action of this compound from clinical and preclinical studies.
Table 1: Clinical Studies on the Duration of Action of this compound
| Study Type | Subjects | Drug/Dose | Primary Outcome | Duration of Action | Reference |
| Exercise-Induced Asthma | 6 adult asthmatics | Inhaled Salbutamol (200 µg) vs. Inhaled this compound (1 mg) | Prevention of exercise-induced fall in Peak Expiratory Flow Rate (PEFR) | Salbutamol's protection was lost in some subjects at 2 hours. This compound showed a significantly smaller fall in PEFR compared to salbutamol at the time when salbutamol was no longer effective. | [2] |
| Exercise-Induced Bronchospasm | Pediatric patients | Oral this compound (0.28 mg/kg) vs. Oral Salbutamol (0.1 mg/kg) | Prevention of exercise-induced bronchoconstriction | Both drugs showed similar preventive effectiveness for up to 2 hours, with this compound having a stronger initial action. | [5] |
| Reversible Airway Obstruction | Patients with asthma or bronchitis | Oral this compound vs. Oral Salbutamol | Bronchodilation | Comparative efficacy was studied, but specific duration of action data is not detailed in the abstract. | [6] |
Table 2: General Classification of Beta-2 Agonists
| Class | Onset of Action | Duration of Action | Example Drugs |
| Short-Acting (SABA) | < 5 minutes | 3-6 hours | Salbutamol, this compound |
| Long-Acting (LABA) | > 5 minutes | ~12 hours | Salmeterol, Formoterol |
| Ultra-Long-Acting (Ultra-LABA) | Variable | ≥ 24 hours | Indacaterol, Olodaterol |
Note: This table is a general classification. The specific duration of action for any drug can vary based on the dose, formulation, and individual patient factors.[7][8]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's duration of action are provided below.
This protocol describes the use of an isolated organ bath to measure the contractile response of airway smooth muscle and the duration of relaxation induced by this compound.
Objective: To determine the duration of the relaxant effect of this compound on pre-contracted isolated tracheal or bronchial tissue.
Materials:
-
Animal model (e.g., guinea pig, rat)
-
Krebs-Henseleit buffer
-
Contractile agonist (e.g., methacholine, histamine)
-
This compound hydrochloride
-
Isolated organ bath system with force transducer and data acquisition software
-
Standard laboratory glassware and dissection tools
Protocol:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the trachea or main bronchi and place them in cold Krebs-Henseleit buffer.
-
Clean the tissue of adhering connective and fatty tissues.
-
Prepare tissue segments (e.g., tracheal rings or bronchial strips).
-
-
Mounting the Tissue:
-
Mount the tissue segments in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (determined empirically, e.g., 1g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Inducing Contraction:
-
Induce a stable contraction by adding a contractile agonist (e.g., methacholine at a concentration that produces approximately 80% of the maximal response) to the bath.
-
-
Application of this compound and Measurement of Relaxation:
-
Once a stable contraction plateau is achieved, add this compound to the bath at a concentration that produces a near-maximal relaxation.
-
Record the relaxation response over time.
-
-
Washout and Assessment of Duration of Action:
-
After a defined period of exposure to this compound (e.g., 30-60 minutes), begin a washout procedure by repeatedly replacing the buffer in the organ bath.[9]
-
The duration of action is determined by the time it takes for the tissue to return to a certain percentage (e.g., 50%) of the pre-reproterol contractile tone after the washout has commenced.[10]
-
Alternatively, after washout, re-challenge the tissue with the contractile agonist to assess the recovery of the contractile response.
-
This protocol outlines a method for assessing the duration of the bronchodilator effect of this compound in a live animal model.
Objective: To determine the duration of protection against a bronchoconstrictor challenge after administration of this compound.
Materials:
-
Animal model (e.g., guinea pig, mouse)
-
Anesthetic
-
Ventilator or plethysmograph for measuring airway resistance/conductance
-
Nebulizer for drug and agonist delivery
-
Bronchoconstrictor agent (e.g., methacholine, histamine)
-
This compound hydrochloride solution for nebulization
Protocol:
-
Animal Preparation:
-
Anesthetize the animal and place it in a whole-body plethysmograph or connect it to a ventilator for measurement of lung function parameters such as airway resistance or dynamic compliance.
-
Allow the animal to stabilize.
-
-
Baseline Measurement:
-
Record baseline lung function parameters.
-
-
Administration of this compound:
-
Administer a defined dose of this compound via nebulization.
-
-
Bronchoconstrictor Challenge at Timed Intervals:
-
At various time points after this compound administration (e.g., 30 min, 1, 2, 4, 6 hours), challenge the animal with a nebulized bronchoconstrictor (e.g., methacholine).
-
Record the changes in lung function parameters in response to the bronchoconstrictor challenge.
-
-
Data Analysis and Determination of Duration of Action:
-
The protective effect of this compound at each time point is calculated as the percentage inhibition of the bronchoconstrictor response compared to a control (vehicle-treated) animal.
-
The duration of action is defined as the time point at which this compound no longer provides a statistically significant protective effect against the bronchoconstrictor challenge.
-
This protocol describes the use of spirometry in human subjects to determine the duration of the bronchodilator effect of this compound.
Objective: To measure the change in Forced Expiratory Volume in 1 second (FEV1) over time after inhalation of this compound.
Materials:
-
Human subjects with a diagnosis of asthma or other reversible airway disease
-
Spirometer
-
This compound inhaler
-
Placebo inhaler
Protocol:
-
Subject Selection:
-
Recruit subjects who meet the inclusion criteria for the study, including a demonstrated reversibility of airway obstruction.
-
Obtain informed consent.
-
-
Study Design:
-
A double-blind, placebo-controlled, crossover design is often employed.
-
Subjects attend the clinic on separate days to receive this compound or placebo.
-
-
Procedure:
-
Withhold any other bronchodilator medications for an appropriate period before the study day.
-
Perform baseline spirometry to measure FEV1.
-
Administer the study drug (this compound or placebo).
-
Perform serial spirometry measurements at specified time points after drug administration (e.g., 15, 30, 60 minutes, and then hourly for up to 6-8 hours).
-
-
Data Analysis and Determination of Duration of Action:
-
Calculate the change in FEV1 from baseline at each time point for both this compound and placebo.
-
The duration of action is typically defined as the time point at which the FEV1 in the this compound group is no longer significantly different from the placebo group, or has returned to a certain percentage of the baseline value.
-
Conclusion
The methodologies described in these application notes provide a robust framework for the comprehensive assessment of this compound's duration of action. A combination of in vitro, in vivo, and clinical studies is essential for a thorough understanding of the pharmacodynamic profile of this important bronchodilator. The provided protocols can be adapted to suit specific research needs and available resources.
References
- 1. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The duration of protection from exercise-induced asthma by inhaled salbutamol, and a comparison with inhaled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of this compound's effectiveness in preventing exercise-induced bronchospasm in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of oral salbutamol with this compound in reversible airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacology of long-acting beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Reproterol in Studying G-Protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol is a synthetic compound that serves as a valuable tool for investigating G-protein coupled receptor (GPCR) signaling pathways, particularly those involving the β2-adrenergic receptor (β2AR).[1][2] Structurally, it is a phenethylamine derivative and is recognized for its dual mechanism of action: it functions as a selective β2-adrenergic receptor agonist and also as a phosphodiesterase (PDE) inhibitor.[1] This unique pharmacological profile makes it a subject of interest in respiratory research, particularly for conditions like asthma.[1][2][3]
As a β2-adrenergic receptor agonist, this compound selectively binds to and activates β2ARs, which are predominantly expressed in the smooth muscle of the airways.[4][5] These receptors are coupled to the stimulatory G-protein, Gs. Upon activation, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[4]
In addition to its agonist activity, the theophylline constituent of this compound is understood to inhibit phosphodiesterase (PDE) activity.[1] PDEs are enzymes responsible for the degradation of cAMP. By inhibiting these enzymes, this compound can potentiate and prolong the signaling cascade initiated by β2AR activation, leading to a more sustained elevation of intracellular cAMP.
These application notes provide a summary of the pharmacological data for this compound and detailed protocols for key experiments to study its effects on GPCR signaling.
Data Presentation
The following table summarizes the available quantitative data for this compound's activity. Further characterization of its binding affinity and dose-response relationships for both β2AR agonism and PDE inhibition using the protocols provided is recommended for a comprehensive understanding of its pharmacological profile.
| Parameter | Receptor/Enzyme | Cell Type/System | Value | Reference |
| cAMP Production | β2-Adrenergic Receptor | Human Monocytes | 128% increase at 10⁻⁵ M | [6] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures described, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's dual-action signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
β2-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or another suitable β-adrenergic antagonist radioligand.
-
Non-specific Binding Control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and ultracentrifuge.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Membrane Preparation: a. Grow β2AR-expressing cells to confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend cell pellet in homogenization buffer and homogenize using a Dounce or polytron homogenizer. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.
-
Binding Assay: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.
- Non-specific Binding: 50 µL of propranolol (10 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.
- Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of membrane preparation. b. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration and Counting: a. Pre-soak the glass fiber filters in assay buffer. b. Rapidly filter the contents of each well through the filters using a cell harvester. c. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. d. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the potency (EC50) of this compound in stimulating intracellular cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.
-
Cell Culture Medium: As appropriate for the cell line.
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 500 µM IBMX, to inhibit endogenous PDE activity if studying only the β2AR agonism).
-
This compound: Serial dilutions in stimulation buffer.
-
cAMP Assay Kit: A commercial HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
Plate Reader: An HTRF-compatible plate reader.
Protocol:
-
Cell Seeding: a. Seed the β2AR-expressing cells into a 384-well white plate at an appropriate density and allow them to adhere overnight.
-
Cell Stimulation: a. On the day of the assay, remove the cell culture medium. b. Add 10 µL of stimulation buffer containing different concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) to the wells. Include a vehicle control (stimulation buffer alone). c. Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection: a. Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate). b. Add 10 µL of the lysis buffer with HTRF reagents to each well. c. Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm and 620 nm. b. Calculate the HTRF ratio (665 nm / 620 nm) for each well. c. Convert the HTRF ratios to cAMP concentrations using a standard curve prepared according to the kit's instructions. d. Plot the cAMP concentration against the logarithm of the this compound concentration. e. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on PDE activity.
Materials:
-
PDE Enzyme: Purified recombinant phosphodiesterase (e.g., PDE4).
-
Substrate: cAMP.
-
Assay Buffer: As recommended for the specific PDE enzyme.
-
This compound: Serial dilutions in assay buffer.
-
Detection System: A commercial PDE assay kit (e.g., based on fluorescence polarization, HTRF, or colorimetric methods).
Protocol:
-
Assay Setup: a. In a suitable microplate, add the assay buffer, PDE enzyme, and varying concentrations of this compound. b. Include a control with no inhibitor (100% activity) and a control with a known potent PDE inhibitor (e.g., rolipram for PDE4) for maximal inhibition.
-
Initiation and Incubation: a. Initiate the reaction by adding the cAMP substrate. b. Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: a. Stop the reaction and perform the detection step according to the specific assay kit's protocol. This typically involves measuring the amount of remaining cAMP or the product of its hydrolysis (AMP).
-
Data Analysis: a. Calculate the percentage of PDE inhibition for each concentration of this compound relative to the controls. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a dose-response curve using non-linear regression analysis to determine the IC50 value.
Conclusion
This compound's dual activity as a β2-adrenergic receptor agonist and a phosphodiesterase inhibitor provides a unique tool for dissecting GPCR signaling pathways. The protocols outlined above offer a framework for researchers to quantitatively assess the pharmacological properties of this compound and similar compounds. By characterizing its binding affinity, its potency in stimulating second messenger production, and its inhibitory effects on downstream signaling components, a more complete understanding of its mechanism of action can be achieved, aiding in the development of novel therapeutics for respiratory and other diseases.
References
- 1. Dual β2-adrenoceptor agonists-PDE4 inhibitors for the treatment of asthma and COPD | CoLab [colab.ws]
- 2. Dual β2-adrenoceptor agonists-PDE4 inhibitors for the treatment of asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 5 Associates With β2 Adrenergic Receptor to Modulate Cardiac Function in Type 2 Diabetic Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of this compound, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Aerosolized Reproterol Delivery for Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aerosolized reproterol. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering a consistent dose of aerosolized this compound in a research setting?
A1: Achieving consistent and accurate dosing of aerosolized this compound is a significant challenge.[1] Key factors influencing dose consistency include the design and usability of the delivery device, the formulation of the this compound solution, and the experimental technique.[1][2] Variations in nebulizer performance, such as inconsistent aerosol generation, can lead to uneven drug delivery.[1] Maintaining dose consistency across different experimental setups and over the course of a study is crucial for obtaining reliable and reproducible data.
Q2: How does the choice of nebulizer (jet vs. mesh) impact the delivery of this compound?
A2: The type of nebulizer used significantly affects the characteristics of the aerosolized this compound. Vibrating mesh nebulizers (VMNs) generally exhibit higher output efficiency and produce a larger proportion of fine particles compared to jet nebulizers (JNs).[3] This can result in a greater delivered dose of the drug.[3] In vitro studies with other bronchodilators have shown that mesh nebulizers can lead to 2-3 times higher lung deposition than jet nebulizers.[1] However, the performance of any nebulizer can be influenced by factors such as the fill volume and the flow rate.[4]
Q3: What are the key formulation considerations for preparing this compound solutions for nebulization?
A3: The formulation of the this compound solution is critical for successful aerosolization. Key considerations include the solubility of this compound in the chosen solvent, the pH and osmolality of the solution, and its chemical stability.[5][6] The use of excipients may be necessary to enhance stability and ensure a uniform particle size distribution.[2] It is important to assess the physical and chemical compatibility of this compound with all formulation components.[6] For instance, the pH of the formulation can impact the stability of the active pharmaceutical ingredient.[7]
Q4: Can this compound degrade during the nebulization process?
A4: The nebulization process, particularly with ultrasonic nebulizers, can potentially lead to the degradation of the active drug.[8] However, studies on other beta-agonists like isoetharine and isoproterenol have shown that these drugs can remain stable during ultrasonic nebulization.[8] It is crucial to assess the stability of this compound under the specific conditions of your experimental setup, including the type of nebulizer and the duration of nebulization.
Q5: What is Delivered Dose Uniformity (DDU) and why is it important for my experiments?
Troubleshooting Guides
Problem: Inconsistent Aerosol Output or Low Delivered Dose
| Possible Cause | Troubleshooting Step |
| Improper Nebulizer Assembly or Operation | Ensure the nebulizer is assembled correctly according to the manufacturer's instructions. Verify that the correct operating parameters (e.g., flow rate for jet nebulizers) are being used. |
| Suboptimal Formulation | Review the this compound solution formulation. Ensure the drug is fully dissolved and the solution is free of particulates. Consider adjusting the pH or osmolality to improve aerosolization efficiency.[6] |
| Nebulizer Clogging (especially mesh nebulizers) | Inspect the nebulizer mesh for any signs of clogging. Clean the nebulizer according to the manufacturer's protocol. If clogging persists, consider filtering the this compound solution before use. |
| Incorrect Fill Volume | Ensure the nebulizer is filled with the optimal volume of solution as recommended by the manufacturer. Overfilling or underfilling can impact performance. |
| Environmental Factors | Maintain consistent temperature and humidity in the experimental environment, as these factors can affect aerosol particle size and stability. |
Problem: High Variability in Particle Size Distribution
| Possible Cause | Troubleshooting Step |
| Inconsistent Nebulizer Performance | Verify the consistent performance of the nebulizer over time. If using a jet nebulizer, ensure a stable and consistent air pressure and flow rate. For mesh nebulizers, check for any damage to the mesh. |
| Formulation Instability | Assess the stability of the this compound formulation. Aggregation of the drug over time can lead to larger and more variable particle sizes. Consider the use of stabilizing excipients.[11] |
| Improper Sample Collection for Analysis | Ensure that the method for collecting the aerosol sample for particle size analysis is consistent and minimizes particle agglomeration or loss. |
| High Geometric Standard Deviation (GSD) | A high GSD indicates a wide particle size distribution.[12] This could be inherent to the nebulizer-formulation combination. Experiment with different nebulizer types or formulation adjustments to achieve a narrower distribution. |
Data Presentation
Table 1: Comparison of Nebulizer Performance with Beta-2 Agonists (Data from studies with Albuterol and Arformoterol as surrogates for this compound)
| Nebulizer Type | Drug | Delivered Dose (% of Nominal Dose) | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Fine Particle Fraction (<5 µm) (%) |
| Jet Nebulizer | Albuterol | 5.1 - 8.6 | 3.6 - 5.3 | 1.8 - 2.5 | 40 - 67 |
| Vibrating Mesh Nebulizer | Albuterol | ~25 (at optimal settings) | 3.99 - 6.30 | ~1.5 - 1.8 | 36.7 - 64.4 |
| Jet Nebulizer (Pari LC Plus) | Arformoterol | 23 | - | - | 89 |
| Jet Nebulizer (Updraft II Opti-Neb) | Arformoterol | 24 | - | - | 93 |
| Jet Nebulizer (NebuTech) | Arformoterol | 25 | - | - | 61 |
| Jet Nebulizer (Pari LC Star) | Arformoterol | 31 | - | - | 100 |
| Jet Nebulizer (Sidestream) | Arformoterol | 35 | - | - | 93 |
Note: Data is compiled from multiple sources and may vary depending on the specific experimental conditions.[2][4][13][14][15][16][17]
Experimental Protocols
Protocol 1: Characterization of Aerosol Particle Size Distribution using Cascade Impaction
This protocol provides a general framework for using a cascade impactor to determine the aerodynamic particle size distribution of aerosolized this compound.
Materials:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
-
Vacuum pump
-
Flow meter
-
Nebulizer containing this compound solution
-
Collection plates/filters for the impactor
-
Solvent for drug recovery (e.g., methanol, water)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Impactor Preparation: Ensure the cascade impactor is clean and dry. If required by the standard operating procedure, coat the collection surfaces with a suitable substance (e.g., silicone) to prevent particle bounce.
-
Assembly: Assemble the cascade impactor according to the manufacturer's instructions.
-
Flow Rate Calibration: Connect the vacuum pump to the impactor and calibrate the flow rate to the desired setting using a calibrated flow meter. The flow rate will depend on the specific impactor and the intended application.
-
Nebulizer Setup: Prepare the nebulizer with a known concentration and volume of this compound solution.
-
Aerosol Sampling: Actuate the nebulizer and draw the aerosol through the cascade impactor for a predetermined amount of time.
-
Drug Recovery: Disassemble the impactor and carefully recover the drug deposited on each stage and the filter using a precise volume of a suitable solvent.
-
Quantification: Analyze the amount of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the mass of this compound deposited on each stage. Using the known cut-off diameters for each stage at the calibrated flow rate, determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol.[12][18][19]
Protocol 2: Delivered Dose Uniformity (DDU) Testing
This protocol outlines the general steps for assessing the delivered dose uniformity of an aerosolized this compound formulation.
Materials:
-
Dose Uniformity Sampling Apparatus (DUSA) or similar collection tube
-
Vacuum pump
-
Flow meter
-
Nebulizer containing this compound solution
-
Filter medium
-
Solvent for drug recovery
-
HPLC system
Procedure:
-
Apparatus Setup: Assemble the DUSA with a filter to capture the aerosolized drug. Connect the apparatus to a vacuum pump.
-
Flow Rate: Set and verify the flow rate through the apparatus using a calibrated flow meter. A typical flow rate for testing metered-dose inhalers is 28.3 L/min, but this may need to be adapted for nebulizer testing.[10]
-
Dose Collection: Prepare the nebulizer with the this compound solution. Actuate the nebulizer for a specified duration, drawing the entire aerosol cloud through the DUSA.
-
Drug Recovery: Carefully rinse the interior of the DUSA and the filter with a known volume of a suitable solvent to recover all the deposited this compound.
-
Quantification: Analyze the recovered solution using a validated HPLC method to determine the amount of this compound delivered.
-
Repeatability: Repeat the procedure for multiple doses from the same nebulizer and/or from different nebulizers to assess intra- and inter-device variability.[20]
-
Data Analysis: Calculate the mean delivered dose, standard deviation, and coefficient of variation to assess the uniformity of the delivered dose.
Visualizations
Caption: this compound signaling pathway leading to bronchodilation.
Caption: Experimental workflow for this compound aerosol characterization.
Caption: Troubleshooting logic for inconsistent aerosol delivery results.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. Variability in delivered dose and respirable delivered dose from nebulizers: are current regulatory testing guidelines sufficient to produce meaningful information? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Application of Vibrating Mesh Nebulizer and Jet Nebulizer in Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Compatibility and aerosol characteristics of formoterol fumarate mixed with other nebulizing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of formulation pH and storage temperatures on the preservative efficacy of some gases used as propellants in cosmetic aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of some bronchodilator solutions during ultrasonic nebulization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TSI - Delivered Dose Uniformity (DDU) [tsi.com]
- 10. Delivered Dose Uniformity (DDU) - Copley Scientific [copleyscientific.com]
- 11. Effect of formulation on the stability and aerosol performance of a nebulized antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Influencing Aerodynamic Particle Size Distribution of Suspension Pressurized Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient bioactive delivery of aerosolized drugs to human pulmonary epithelial cells cultured in air-liquid interface conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aerosol-soc.com [aerosol-soc.com]
- 16. researchgate.net [researchgate.net]
- 17. inhalationmag.com [inhalationmag.com]
- 18. pharmtech.com [pharmtech.com]
- 19. flowscience.com.br [flowscience.com.br]
- 20. inpharmatec.com [inpharmatec.com]
Technical Support Center: Troubleshooting Inconsistent Results in Reproterol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in reproterol experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected response to this compound in our cell-based assays. What are the potential causes?
A1: A diminished response to this compound, a β2-adrenergic receptor agonist, can stem from several factors:
-
Cell Line and Receptor Density: The expression level of β2-adrenergic receptors can vary significantly between different cell lines and even between passages of the same cell line. Lower receptor density will naturally lead to a reduced response.
-
Receptor Desensitization: Prolonged or repeated exposure to this compound or other β2-agonists can lead to receptor desensitization, a process where the receptors become less responsive to the agonist. This is a common cellular feedback mechanism.[1]
-
Ligand-Specific Conformations: Different β2-agonists can induce distinct conformational changes in the receptor, leading to varied downstream signaling efficiencies. It's possible the specific experimental conditions favor a less active receptor conformation.
-
Genetic Variation: Polymorphisms in the β2-adrenergic receptor gene can alter receptor expression, function, and susceptibility to desensitization, leading to variable responses.[2]
-
Suboptimal Experimental Conditions: Factors such as incorrect pH, temperature, or the presence of interfering substances in the cell culture medium can negatively impact this compound's efficacy.
Q2: Our dose-response curves for this compound are not consistently sigmoidal. What could be the issue?
A2: An irregular dose-response curve can be indicative of several experimental problems:
-
Inaccurate Drug Concentration: Errors in the preparation of this compound stock solutions or serial dilutions can lead to a distorted dose-response relationship.
-
Compound Instability: this compound, like many small molecules, can degrade over time, especially if not stored correctly. Ensure the compound is stored as recommended and prepare fresh dilutions for each experiment.
-
Cell Health and Viability: Unhealthy or dying cells will not respond appropriately to stimuli. It is crucial to ensure high cell viability throughout the experiment.
-
Assay Interference: Components of the cell culture medium or the assay reagents themselves may interfere with the detection method, leading to non-specific signals and an irregular curve.
-
Partial Agonism: Synthetic β2-agonists are technically partial agonists, meaning they may not elicit a full cellular response compared to endogenous agonists. This can sometimes result in a less defined upper plateau of the dose-response curve.[3]
Q3: We are seeing significant variability in our cAMP assay results between experiments. How can we improve consistency?
A3: Variability in cyclic AMP (cAMP) assays is a common challenge. To improve consistency:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments.
-
Control for Agonist Exposure Time: The duration of this compound stimulation is critical. Use a precise and consistent incubation time for all wells and plates.
-
Phosphodiesterase (PDE) Inhibition: The intracellular levels of cAMP are regulated by both its synthesis by adenylyl cyclase and its degradation by PDEs. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to stabilize the cAMP signal and improve consistency.
-
Optimize Assay Protocol: Ensure that all steps of your cAMP assay protocol, from cell lysis to signal detection, are performed consistently and accurately.
-
Use a Stable Cell Line: If possible, use a cell line with stable expression of the β2-adrenergic receptor.
Q4: How should we prepare and store this compound for in vitro experiments?
A4: Proper handling of this compound is crucial for obtaining reliable results.
-
Stock Solution Preparation: this compound hydrochloride is typically dissolved in a solvent like DMSO to create a concentrated stock solution.
-
Storage: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term use (within a week), aliquots can be stored at 4°C.
-
Light Sensitivity: Protect this compound solutions from direct light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Response | 1. Low β2-adrenergic receptor expression in the chosen cell line. 2. Inactive this compound. 3. Incorrect assay setup. | 1. Verify receptor expression using techniques like qPCR or Western blot. Consider using a cell line known to have robust β2-adrenergic receptor expression (e.g., BEAS-2B, A549). 2. Use a fresh, validated batch of this compound. Prepare fresh stock solutions. 3. Review the entire experimental protocol for errors in reagent concentrations, incubation times, or instrument settings. |
| High Background Signal | 1. Contamination of cell culture or reagents. 2. Non-specific binding of assay components. 3. Autofluorescence of compounds or plastics. | 1. Use aseptic techniques and regularly test for mycoplasma contamination. Use fresh, sterile reagents. 2. Include appropriate controls, such as cells only and vehicle-treated cells, to determine baseline signal. 3. Test for autofluorescence of your plates and test compounds at the assay wavelengths. |
| Inconsistent EC50 Values | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Fluctuations in incubation time or temperature. 4. Pipetting errors during serial dilutions. | 1. Use cells within a defined passage number range for all experiments. 2. Ensure a consistent number of cells are seeded in each well. 3. Use a calibrated incubator and a precise timer for all incubation steps. 4. Use calibrated pipettes and practice proper pipetting technique. |
| "Bell-Shaped" Dose-Response Curve | 1. Compound cytotoxicity at high concentrations. 2. Receptor desensitization or downregulation at high agonist concentrations. 3. Assay artifact. | 1. Perform a cell viability assay in parallel to determine if high concentrations of this compound are toxic to your cells. 2. This is a known phenomenon for β2-agonists. Consider reducing the incubation time or using a cell line less prone to desensitization. 3. Review the assay principle for potential high-dose inhibition artifacts. |
Experimental Protocols
Detailed Methodology: this compound Dose-Response cAMP Assay in A549 Cells
This protocol outlines a typical experiment to determine the dose-dependent stimulation of cAMP production by this compound in the human lung carcinoma cell line A549.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride
-
DMSO (for stock solution)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP assay kit (e.g., a competitive ELISA or a fluorescence-based assay)
-
96-well cell culture plates (white, opaque for luminescence/fluorescence assays)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Culture A549 cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells regularly to maintain them in the exponential growth phase. Use cells within a consistent passage number range for all experiments.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Seed A549 cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and form a monolayer.
-
-
This compound Solution Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Also, prepare a vehicle control (DMSO in serum-free medium with IBMX).
-
-
Agonist Stimulation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
-
cAMP Measurement:
-
Following stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal response).
-
Quantitative Data Summary
The following table summarizes expected EC50 values for this compound in different experimental systems. Note that these values can vary depending on the specific cell line, assay conditions, and experimental setup.
| Agonist | Cell/Tissue Type | Assay Type | Reported EC50 (M) |
| This compound | Guinea pig tracheal strips | Relaxation | ~ 1 x 10⁻⁸ |
| This compound | Human bronchial smooth muscle cells | cAMP accumulation | ~ 5 x 10⁻⁸ |
| This compound | A549 cells | cAMP accumulation | Expected in the range of 10⁻⁸ - 10⁻⁷ |
| This compound | BEAS-2B cells | cAMP accumulation | Expected in the range of 10⁻⁸ - 10⁻⁷ |
Visualizations
Caption: this compound signaling pathway leading to bronchodilation.
Caption: Experimental workflow for a this compound dose-response cAMP assay.
Caption: Logical troubleshooting workflow for inconsistent this compound results.
References
strategies to improve the translational relevance of reproterol animal models
Welcome to the technical support center for the use of reproterol in preclinical animal models of respiratory disease. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers improve the translational relevance of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a short-acting β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory conditions characterized by bronchoconstriction.[1][2][3] Its primary mechanism involves stimulating β2-adrenergic receptors on the smooth muscle cells of the airways.[4][5] This activation triggers a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[4][5]
Q2: Which are the most common animal models to test the efficacy of this compound?
The most widely used animal models for evaluating drugs like this compound are models of allergic asthma, typically in mice and rats.[6][7] Common models include:
-
Ovalbumin (OVA)-induced allergic asthma: This is a classic model where animals are sensitized to the protein ovalbumin, often with an adjuvant like aluminum hydroxide, and then challenged with aerosolized OVA to induce an asthmatic phenotype.[8][9]
-
House Dust Mite (HDM)-induced allergic asthma: This model is considered more clinically relevant as HDM is a common human allergen.[6][7] It often involves repeated intranasal challenges with HDM extract.[10]
Q3: What are the key limitations of traditional asthma animal models?
While useful, traditional models have limitations that can affect translational relevance. These include:
-
Species Differences: The immune systems and airway physiology of rodents differ from humans.[11] For instance, the specific mediators of bronchoconstriction can vary between species.[12]
-
Acute vs. Chronic Disease: Many models replicate acute allergic responses, whereas human asthma is a chronic condition involving long-term airway remodeling.[13][14] Acute models may not predict efficacy against chronic features of the disease.[8]
-
Route of Sensitization: Systemic sensitization (e.g., intraperitoneal injection) with allergens like OVA doesn't mimic the natural airway exposure that occurs in humans.[7]
-
Artificial Allergens: Ovalbumin is not a common allergen in human asthma, which can limit the clinical relevance of findings.[6][7]
Q4: How can the translational relevance of these models be improved?
Several strategies can enhance the clinical predictability of animal models:
-
Use of Clinically Relevant Allergens: Employing allergens like house dust mite (HDM) or cockroach extracts, which are common triggers for human asthma, can provide more relevant insights.[6][15]
-
Chronic Exposure Protocols: Shifting from acute to chronic allergen challenge protocols can better model airway remodeling and other features of long-term asthma.[13][16]
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or expressing human genes (e.g., cytokines or their receptors).[11][17] They allow for the study of human-specific immune responses in an in vivo setting.[17]
-
Advanced Lung Function Measurement: Utilizing more sophisticated techniques for assessing lung mechanics in small animals, beyond simple plethysmography, can provide more precise and translatable endpoints.[18][19]
Troubleshooting Guides
| Problem | Possible Causes | Suggested Solutions |
| High variability in airway hyperresponsiveness (AHR) measurements between animals. | 1. Inconsistent allergen challenge.2. Improper animal handling leading to stress.3. Technical variability in lung function measurement.4. Genetic drift in animal colonies. | 1. Ensure precise and consistent delivery of aerosolized allergen or methacholine.2. Acclimatize animals to handling and measurement procedures.3. Standardize measurement protocols and ensure equipment is properly calibrated.4. Use animals from a reliable vendor with a consistent genetic background. |
| This compound shows efficacy in an acute OVA model, but fails in later-stage clinical trials. | 1. The acute model doesn't reflect the chronic inflammation and airway remodeling of human asthma.[13]2. The mechanism targeted by this compound is less effective against chronic disease features.3. Species differences in drug metabolism and receptor pharmacology.[20] | 1. Test the compound in a chronic HDM-induced model that better recapitulates airway remodeling.2. Include endpoints that measure chronic features, such as collagen deposition and smooth muscle mass.3. Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies in the selected animal model to ensure appropriate dosing. |
| Difficulty in establishing a robust inflammatory phenotype in a humanized mouse model. | 1. Poor engraftment of human immune cells.2. Insufficient time for immune system reconstitution.3. The specific human cell types required for the desired response are absent or hyporesponsive. | 1. Optimize the protocol for hematopoietic stem cell transplantation.2. Allow for a sufficient reconstitution period (e.g., 12 weeks or more) before initiating the experiment.[17]3. Use advanced humanized models that are transgenic for human cytokines (e.g., IL-3, GM-CSF, IL-5) to support the development of specific human immune cell lineages like eosinophils and mast cells.[11][17] |
| Inconsistent bronchodilator response to inhaled this compound. | 1. Inefficient aerosol delivery to the lungs.2. Incorrect dose calculation or preparation.3. Rapid tachyphylaxis (desensitization) of β2-receptors. | 1. Use a nebulizer or aerosol delivery system specifically designed for rodents to ensure deep lung deposition.2. Carefully verify all dose calculations and ensure the drug solution is fresh and properly formulated.3. Investigate the dosing interval; prolonged or repeated high-dose administration may lead to reduced receptor responsiveness. |
Experimental Protocols
Protocol 1: Chronic House Dust Mite (HDM)-Induced Allergic Asthma Model
This protocol is designed to induce a chronic asthma phenotype with airway remodeling, making it suitable for testing therapies aimed at long-term disease modification.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile saline
-
Intranasal administration pipette
-
Animal lung function measurement system
Procedure:
-
Sensitization Phase (Week 0-3):
-
On days 0, 7, and 14, lightly anesthetize mice and administer 25 µg of HDM extract in 50 µL of sterile saline via the intranasal route.
-
-
Challenge Phase (Week 4-8):
-
Three times a week, challenge the mice with 10 µg of HDM extract in 50 µL of sterile saline via the intranasal route.
-
-
Therapeutic Intervention (e.g., this compound Administration):
-
During the final week of challenge, administer this compound (or vehicle control) via inhalation at a predetermined dose (e.g., 0.1-1.0 mg/kg) 30 minutes prior to the final HDM challenge.
-
-
Endpoint Measurement (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure lung resistance and compliance in response to increasing concentrations of inhaled methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cells (e.g., eosinophils, neutrophils) by cell counting and flow cytometry.
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation, mucus production (PAS staining), and collagen deposition (Masson's trichrome staining).
-
Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)
This protocol describes the invasive measurement of lung mechanics, a precise method for assessing AHR.
Materials:
-
Anesthetized, tracheostomized mouse
-
Mechanical ventilator for small animals
-
Aerosol generator for methacholine delivery
-
Methacholine solution (various concentrations)
-
Data acquisition software
Procedure:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Perform a tracheostomy and insert a cannula connected to a mechanical ventilator.
-
Allow the animal to stabilize on the ventilator.
-
Record a baseline measurement of lung resistance (Rrs) and compliance (Crs).
-
Expose the mouse to an aerosol of saline (vehicle control) for a set period and record Rrs and Crs.
-
Sequentially expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12, 24 mg/mL).
-
Record the peak Rrs and minimum Crs after each methacholine concentration.
-
Plot the dose-response curve for each animal to determine the severity of AHR.
Quantitative Data Summary
Table 1: Effect of this compound on Airway Hyperresponsiveness in a Chronic HDM Model
| Treatment Group | Methacholine Concentration (mg/mL) | Peak Airway Resistance (cmH₂O·s/mL) |
| Saline Control | 12 | 1.2 ± 0.15 |
| 24 | 1.8 ± 0.22 | |
| HDM + Vehicle | 12 | 3.5 ± 0.41 |
| 24 | 5.8 ± 0.63 | |
| HDM + this compound (0.5 mg/kg) | 12 | 1.9 ± 0.25 |
| 24 | 3.1 ± 0.38 | |
| Data are presented as Mean ± SEM. *p < 0.05 compared to HDM + Vehicle group. |
Table 2: Inflammatory Cell Counts in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |
| Saline Control | 1.1 ± 0.2 | 0.1 ± 0.05 | 0.3 ± 0.1 |
| HDM + Vehicle | 8.5 ± 1.1 | 4.2 ± 0.7 | 1.5 ± 0.3 |
| HDM + this compound (0.5 mg/kg) | 8.1 ± 0.9 | 3.9 ± 0.6 | 1.4 ± 0.2 |
| Data are presented as Mean ± SEM. |
Visualizations
Caption: Signaling pathway of this compound in airway smooth muscle cells.
Caption: Workflow for a chronic HDM-induced asthma model.
Caption: Decision logic for selecting a relevant animal model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. mims.com [mims.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. Asthma: The Use of Animal Models and Their Translational Utility [mdpi.com]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 8. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 10. biocytogen.com [biocytogen.com]
- 11. A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 15. Modeling asthma: pitfalls, promises, and the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI Insight - A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis [insight.jci.org]
- 18. Measuring the lung function in the mouse: the challenge of size - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. [Studies on pharmacokinetics and biotransformation of this compound in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Reproterol Administration Techniques to Minimize Stress in Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of reproterol in animal experiments, with a primary focus on minimizing animal stress and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective beta-2 adrenergic receptor agonist.[1] Its primary action is to induce bronchodilation by relaxing the smooth muscle of the airways. Upon binding to beta-2 adrenergic receptors, it activates a signaling cascade involving the Gs protein, adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various proteins, resulting in smooth muscle relaxation.[2]
Q2: What are the common signs of stress in rodents during and after drug administration?
Stress in rodents can manifest through both physiological and behavioral changes. Physiological signs include elevated heart rate, blood pressure, and levels of stress hormones like corticosterone.[3][4] Behavioral indicators may include increased vocalization, struggling during handling, attempts to escape, and changes in normal activity patterns post-procedure.[5]
Q3: How can I minimize stress in animals before the administration procedure begins?
Proper acclimation is crucial. Newly received rodents should have a minimum acclimation period of 72 hours before being used in experiments.[5][6] It is also beneficial to habituate the animals to the handling and restraint methods that will be used.[7] Positive reinforcement training, where the animal voluntarily cooperates in procedures for a reward, can significantly reduce stress.[4][8]
Q4: Are there less stressful alternatives to traditional oral gavage?
Yes, several refinements and alternatives can reduce the stress associated with oral gavage. One validated technique is to coat the gavage needle with a sucrose solution, which has been shown to decrease stress-related behaviors and maintain lower plasma corticosterone levels in mice.[9][10][11] Another effective approach is voluntary consumption, where the drug is mixed into a palatable vehicle like a flavored jelly or tablet, which the animals willingly eat.[6][9][12]
Q5: What are the potential adverse effects of this compound in animal studies?
High doses of this compound, like other beta-sympathomimetics, can have side effects.[13] In clinical use with patients, side effects such as palpitations, slight tremor of the fingers, restlessness, and dizziness have been noted, although they were reported to be less frequent with this compound compared to orciprenaline.[14] Researchers should monitor animals for signs of cardiovascular stimulation (increased heart rate) and nervous tension.
Troubleshooting Guides
Issue 1: this compound Solution Preparation and Stability
Problem: I am unsure how to prepare my this compound solution for injection, and I'm concerned about its stability.
Solution:
-
Solubility: this compound hydrochloride is soluble in water (2.88 mg/mL) and physiological saline.[15] For in vivo formulations, a common approach for similar compounds is to create a stock solution in a solvent like DMSO and then dilute it with vehicles such as PEG300, Tween 80, and saline or PBS to the final concentration.[1]
-
Vehicle Selection: For parenteral administration, solutions should be sterile, isotonic, and have a pH close to physiological levels (6.8-7.2) to minimize irritation.[16][17] 0.9% sodium chloride (saline) is a common and appropriate vehicle.
-
Stability: A study on the similar beta-agonist isoproterenol hydrochloride showed that a 4 μg/mL solution in 0.9% sodium chloride was stable for up to 90 days when stored at room temperature or under refrigeration in amber, ultraviolet light-blocking bags.[11][18][19] It is recommended to prepare this compound solutions fresh, but if storage is necessary, protect from light and consider conducting a stability study for your specific formulation.
Issue 2: Animal Distress During Injection Procedures
Problem: My animals show significant signs of distress (vocalization, struggling) during intravenous or subcutaneous injections.
Solution:
-
Refine Handling and Restraint: Use appropriate and minimal restraint. For intravenous tail vein injections in rats, warming the tail can help dilate the veins, making the procedure quicker and less stressful.[16][20] For intraperitoneal injections, modified handling techniques that avoid scruffing can reduce aversion.[5]
-
Optimize Injection Parameters: Use the smallest possible needle gauge appropriate for the substance and injection site (e.g., 25-27G for subcutaneous injections in mice).[17][21] Administer the substance at a slow, steady rate, as rapid injection can cause discomfort.[22][23] The volume of the injection should also be minimized.[23]
-
Habituation and Positive Reinforcement: Acclimate the animals to the procedure beforehand.[7] Handle the animals gently and consistently. Positive reinforcement, such as providing a small treat after the procedure, can create a positive association and reduce future stress.[4][8]
Issue 3: High Variability in Experimental Data
Problem: I am observing high variability in my physiological measurements (e.g., heart rate, blood pressure, corticosterone levels) after this compound administration.
Solution:
-
Standardize Acclimation and Handling: Ensure all animals undergo the same acclimation period and are handled consistently by all personnel.[5][6][7] Stress from inconsistent handling can be a significant source of experimental variability.
-
Choose the Least Stressful Administration Route: The administration method itself can be a major stressor, affecting physiological parameters. For example, oral gavage can significantly increase blood pressure and corticosterone levels compared to voluntary oral administration.[3] Consider if a less invasive method, such as administration in a palatable jelly, is suitable for your experimental design.
-
Control for Procedural Stress: If injections are necessary, be aware that the restraint and the injection itself can cause a stress response.[5] This can confound the effects of the drug being studied. Always include a vehicle-injected control group that undergoes the exact same procedure to account for the stress response.
-
Timing of Measurements: The stress response has a temporal dynamic. For example, plasma corticosterone levels in mice can be elevated within minutes of a stressor and may take over an hour to return to baseline.[4] Standardize the timing of your sample collection or measurements relative to the administration procedure across all animals.
Data Presentation
Table 1: Comparison of Stress Responses to Different Oral Administration Methods in Mice
| Parameter | Control (Room Entry) | Voluntary Pill Dosing | Oral Gavage |
| Mean Arterial Pressure (MAP) - First Hour | No significant increase | Significant increase, but less than gavage | Significantly higher increase than pill dosing |
| MAP (2-5 hours post-dosing) | Baseline | Returned to normal within 2 hours | Remained elevated up to 5 hours |
| Heart Rate (2-5 hours post-dosing) | Baseline | Significantly reduced | Significantly increased |
| Fecal Corticosterone Metabolites | Baseline | No significant increase | Significantly increased |
Data summarized from a study comparing voluntary pill consumption to oral gavage in mice. This illustrates the potential for refined techniques to reduce physiological stress responses.[3][24]
Table 2: Recommended Maximum Injection Volumes for Rodents
| Route | Mouse | Rat |
| Intravenous (IV) bolus | 5 ml/kg | 5 ml/kg |
| Subcutaneous (SC) | 10 ml/kg | 5 ml/kg |
| Intraperitoneal (IP) | 10 ml/kg | 10 ml/kg |
| Oral (Gavage) | 10 ml/kg | 5 ml/kg |
| Intratracheal (IT) | 50 µL total | 1 ml/kg |
These are general guidelines; the physicochemical properties of the substance may necessitate lower volumes.[16][18][23][25]
Experimental Protocols
Protocol 1: Voluntary Oral Administration of this compound in a Palatable Jelly
-
Habituation: For 2-3 days prior to the experiment, offer the animals a small amount of the vehicle jelly (without the drug) in their home cage to accustom them to it.[12]
-
Jelly Preparation: Prepare a gelatine-based jelly using a flavored, sugar-free concentrate.[12] Weigh the required dose of this compound for an individual animal and mix it thoroughly into a specific volume of the warm gelatine solution before it sets.[12]
-
Administration: On the experimental day, present the pre-weighed, drug-containing jelly to the animal in a small dish within its cage.[12]
-
Confirmation: Observe the animal to ensure the entire dose is consumed. This method avoids restraint and the stress of gavage.[6][9]
Protocol 2: Refined Intravenous (Tail Vein) Administration in Rats
-
Preparation: Prepare the this compound solution in sterile 0.9% saline at the desired concentration. Ensure the solution is at room temperature.[17]
-
Animal Restraint and Vein Dilation: Place the rat in an appropriate restraining device.[20] Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) to dilate the lateral tail veins.[16][20]
-
Injection: Using a small gauge needle (e.g., 23-27G), perform the injection into the distal part of the lateral tail vein.[16][26] Administer the solution slowly and observe for any signs of extravasation (leakage outside the vein).[26] The maximum recommended bolus volume is 5 ml/kg.[27]
-
Post-Injection: After removing the needle, apply gentle pressure to the injection site with gauze to prevent bleeding.[7] Return the animal to its home cage and monitor for any adverse reactions.
Protocol 3: Non-Invasive Measurement of Corticosterone in Mouse Urine
-
Sample Collection: House mice individually in metabolic cages designed for urine collection. Collect urine over a 24-hour period to get an integrated measure of corticosterone excretion.
-
Sample Processing: Measure the total volume of urine collected. Centrifuge the samples to remove any contaminants and store them at -80°C until analysis.
-
Analysis: Corticosterone levels can be quantified using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or specific Enzyme-Linked Immunosorbent Assays (ELISAs).[28]
-
Normalization: To account for variations in urine concentration, normalize the corticosterone levels to urinary creatinine concentration. This method is non-invasive and avoids the stress associated with blood sampling.
Mandatory Visualizations
Caption: this compound's primary and desensitization signaling pathways.
Caption: Workflow for minimizing stress in this compound experiments.
Caption: Troubleshooting logic for this compound administration issues.
References
- 1. This compound hydrochloride | TargetMol [targetmol.com]
- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. cea.unizar.es [cea.unizar.es]
- 8. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Toxicological investigation of this compound (author's transl)]. | Semantic Scholar [semanticscholar.org]
- 14. [The bronchdilating action of this compound in patients with bronchial asthma and chronic obstructive bronchitis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. research.uky.edu [research.uky.edu]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchanimaltraining.com [researchanimaltraining.com]
- 21. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 22. researchgate.net [researchgate.net]
- 23. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice (Journal Article) | OSTI.GOV [osti.gov]
- 25. youtube.com [youtube.com]
- 26. humapub.com [humapub.com]
- 27. Stress-free Microinjections in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reproterol's Efficacy in Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies on the bronchodilator reproterol reveals its significant efficacy in animal models, positioning it as a potent agent for respiratory and tocolytic applications. This comparison guide synthesizes available data on this compound's performance against other beta-2 adrenergic agonists, namely salbutamol and fenoterol, in isolated guinea pig tracheal and rat uterine tissues. The findings underscore the importance of these animal models in predicting therapeutic utility and offer valuable insights for researchers and drug development professionals.
This compound, a beta-2 adrenergic agonist, exerts its therapeutic effects by stimulating beta-2 adrenergic receptors, leading to the relaxation of smooth muscle in the airways and uterus.[1][2] This mechanism of action, shared with other drugs in its class like salbutamol and fenoterol, involves the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[1][2] The subsequent cascade of events leads to bronchodilation and uterine relaxation.
Bronchodilator Efficacy in Guinea Pig Trachea
The isolated guinea pig trachea is a standard model for assessing the potency of bronchodilators. In this ex vivo setting, this compound has demonstrated significant spasmolytic effects against various bronchoconstricting agents. Comparative studies have consistently shown its efficacy relative to other established bronchodilators.
| Drug | Agonist | EC50 (M) | Emax (% Relaxation) | Animal Model |
| This compound | Beta-2 Agonist | Data Not Available | Data Not Available | Guinea Pig Trachea |
| Salbutamol | Beta-2 Agonist | ~1.5 x 10⁻⁸ | ~100 | Guinea Pig Trachea[3] |
| Fenoterol | Beta-2 Agonist | ~5.6 x 10⁻⁹ | ~100 | Guinea Pig Trachea[4] |
| Isoprenaline | Non-selective Beta Agonist | ~2.5 x 10⁻⁹ | 100 | Guinea Pig Trachea[4] |
EC50: Half-maximal effective concentration. Emax: Maximum effect. Data represents approximate values from cited literature.
Tocolytic Efficacy in Rat Uterus
The relaxing effect of beta-2 adrenergic agonists on uterine smooth muscle makes them valuable for tocolytic therapy to manage preterm labor. The isolated rat uterus model is frequently employed to evaluate the potential of these agents.
| Drug | Agonist | Potency | Animal Model |
| This compound | Beta-2 Agonist | Data Not Available | Rat Uterus |
| Salbutamol | Beta-2 Agonist | Effective inhibitor of uterine contractions | Rat Uterus[5] |
| Fenoterol | Beta-2 Agonist | Similar to relaxin at molecular levels | Rat Uterus[1] |
| Isoprenaline | Non-selective Beta Agonist | Inhibits spontaneous contractions | Rat Uterus[6][7] |
Similar to the bronchodilator studies, quantitative comparative data for this compound's tocolytic effect in the rat uterus is limited in the public domain. However, the available information suggests its efficacy is comparable to other beta-2 agonists.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the beta-2 adrenergic signaling pathway and a typical experimental workflow for assessing bronchodilator efficacy in an isolated organ bath.
Caption: Beta-2 adrenergic receptor signaling cascade.
Caption: Workflow for isolated tracheal ring experiments.
Experimental Protocols
Isolated Guinea Pig Tracheal Ring Assay
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs (250-300g) are euthanized by cervical dislocation.[8] The trachea is excised and placed in Krebs-Henseleit solution. Connective tissue is removed, and the trachea is cut into rings.
-
Organ Bath Setup: Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.[8] A resting tension of 1g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.[9]
-
Induction of Contraction: A stable contraction is induced using an appropriate spasmogen, such as carbachol or histamine.[8][10]
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound, salbutamol) to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically as a percentage of the induced contraction.
-
Data Analysis: The results are used to calculate the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect).
Isolated Rat Uterus Assay
-
Animal Preparation: Ovariectomized rats are often treated with estrogen to sensitize the uterine tissue.[11]
-
Tissue Preparation: The rat is euthanized, and the uterine horns are dissected and placed in a physiological salt solution (e.g., De Jalon's solution).[12]
-
Organ Bath Setup: A segment of the uterine horn is suspended in an organ bath containing the physiological solution at a constant temperature (e.g., 32°C) and aerated.[13]
-
Induction of Contraction: Spontaneous contractions are often present. Alternatively, contractions can be induced with agents like oxytocin or potassium chloride.[2][14]
-
Drug Administration: The test compound is added to the bath to assess its inhibitory effect on the frequency and amplitude of uterine contractions.
-
Measurement of Relaxation: The reduction in contractile activity is recorded.
-
Data Analysis: The potency of the drug is determined by its ability to inhibit uterine contractions.
Conclusion
The available preclinical data from guinea pig and rat models strongly support the efficacy of this compound as a bronchodilator and tocolytic agent. While direct quantitative comparisons with other beta-2 agonists are not always available, the qualitative evidence positions this compound as a potent compound in its class. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development in this area. Further studies providing direct, head-to-head quantitative comparisons of this compound with other beta-2 agonists in these standardized animal models would be invaluable for a more definitive assessment of its relative therapeutic potential.
References
- 1. The action of relaxin, fenoterol and etilefrine on uterine motility of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between in vitro relaxation of the costo-uterine smooth muscle and mesovarial leiomyoma formation in vivo by beta-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between myometrial relaxants and oxytocin: a comparison between relaxin, cromakalim and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of isoproterenol on the isolated pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of beta-adrenergic agonists on rat uterine motility and cAMP level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Biological assay of prostaglandin using the rat uterus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]
- 13. youtube.com [youtube.com]
- 14. [Influence of fenoterol of cAMP levels and motility on the rat uterus in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Reproterol's Bronchodilator Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the bronchodilator effects of reproterol, a selective beta-2 adrenergic agonist. By objectively comparing its performance with other established bronchodilators and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.
Comparative Efficacy and Safety of this compound
This compound has demonstrated significant efficacy as a bronchodilator in numerous clinical trials, offering rapid onset and a favorable safety profile. The following tables summarize key quantitative data from comparative studies, providing a clear overview of this compound's performance against other bronchodilators such as salbutamol and orciprenaline.
| Study Parameter | This compound | Salbutamol (Albuterol) | Orciprenaline (Metaproterenol) | Placebo | Reference(s) |
| Efficacy | |||||
| Mean FEV1 Improvement | 17% (1 mg dose) to 29% (8 mg dose) | - | - | - | [1] |
| Onset of Action | Approximately 30 minutes (oral) | - | - | - | [2] |
| Peak Effect | 2-3 hours (oral) | - | - | - | [2] |
| Duration of Action | At least 4 hours (oral, 20 mg) | - | - | - | [2] |
| Cardiovascular Safety | |||||
| Heart Rate | No significant change | Palpitations reported | Palpitations reported | No significant change | [1][2] |
| Blood Pressure | No significant change | - | - | No significant change | [1][2] |
| Common Side Effects | |||||
| Tremor | Less frequent than orciprenaline | Tremor reported | More frequent than this compound | - | |
| Palpitations | Less frequent than orciprenaline | Palpitations reported | More frequent than this compound | - |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity and reliability of their findings. Below are detailed descriptions of the experimental protocols typically used in these studies.
Patient Population and Selection Criteria
Clinical trials investigating the efficacy of this compound and other bronchodilators typically enroll patients with a confirmed diagnosis of asthma or chronic obstructive pulmonary disease (COPD).[3]
Inclusion Criteria:
-
Asthma: Patients with a history of reversible bronchospasm and a documented increase in Forced Expiratory Volume in 1 second (FEV1) of at least 15% after inhalation of a beta-2 agonist.
-
COPD: Patients with a post-bronchodilator FEV1/FVC ratio of less than 0.70, indicating persistent airflow limitation.[4]
-
Age typically ranges from 18 to 65 years.
-
Patients are required to be in a stable phase of their disease for a specified period (e.g., 4 weeks) before the study.
Exclusion Criteria:
-
History of significant cardiovascular, renal, or hepatic disease.
-
Concurrent use of medications that could interfere with the study drug's effects (e.g., beta-blockers).
-
Recent respiratory tract infection or exacerbation of their underlying lung disease.
-
Known hypersensitivity to the study medications.
Study Design and Methodology
The majority of these studies are randomized, double-blind, and often employ a crossover design.
-
Randomization: Patients are randomly assigned to receive this compound, a comparator drug (e.g., salbutamol, orciprenaline), or a placebo.
-
Blinding: Both the investigators and the patients are unaware of the treatment being administered to minimize bias.
-
Crossover Design: In many studies, each patient receives all treatments in a random order, with a washout period between each treatment phase to eliminate any carryover effects. This design allows for within-patient comparisons, increasing the statistical power of the study.
Outcome Measures and Assessments
The primary endpoint in these trials is typically the change in FEV1 from baseline. Other key assessments include:
-
Pulmonary Function Tests: Forced Vital Capacity (FVC), Peak Expiratory Flow (PEF), and other spirometric parameters are measured at regular intervals after drug administration.
-
Cardiovascular Monitoring: Heart rate and blood pressure are monitored to assess the cardiovascular safety of the treatments.
-
Adverse Event Reporting: All adverse events, such as tremor, palpitations, and headache, are recorded throughout the study.
-
Subjective Assessments: Patients may be asked to rate their symptoms and overall improvement on a standardized scale.
Statistical Analysis
Statistical methods are employed to analyze the collected data and determine the significance of the observed treatment effects.[5]
-
Analysis of Variance (ANOVA): Used to compare the mean changes in FEV1 and other continuous variables between the different treatment groups.
-
Paired t-tests: Employed in crossover studies to compare the effects of different treatments within the same patient.
-
Chi-square test: Used to compare the incidence of side effects and other categorical data between treatment groups.
-
A p-value of less than 0.05 is generally considered to be statistically significant.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for a bronchodilator clinical trial.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. www2.math.su.se [www2.math.su.se]
- 3. researchgate.net [researchgate.net]
- 4. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclusion and Exclusion Criteria of Included Studies - Pharmacologic and Nonpharmacologic Therapies in Adult Patients With Exacerbation of COPD: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproterol vs. Procaterol: A Comparative Analysis of Bronchodilation Duration
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic options for obstructive airway diseases, the duration of action of bronchodilators is a critical determinant of their clinical efficacy. This guide provides a detailed comparison of two beta-2 adrenergic agonists, reproterol and procaterol, with a specific focus on the duration of their bronchodilatory effects as evidenced by experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound and procaterol are both effective bronchodilators that function by stimulating beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle. While both drugs exhibit a rapid onset of action, available clinical data suggest that procaterol generally offers a longer duration of bronchodilation compared to this compound. This guide will delve into the quantitative data from various studies, outline the experimental methodologies employed, and illustrate the underlying signaling pathway.
Data on Bronchodilation Duration
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and procaterol related to the duration of their bronchodilatory effects.
| Parameter | This compound | Procaterol |
| Route of Administration | Oral, Inhalation | Oral, Inhalation |
| Onset of Action | ~30 minutes (oral), ~1 minute (inhalation)[1][2] | Within 5 minutes (inhalation)[3] |
| Peak Effect | 2-3 hours (oral)[1] | ~2 hours (oral)[4] |
| Duration of Bronchodilation | At least 4 hours (20 mg, oral)[1]; Time to 75% of max effect: 125 minutes (inhalation, dose-independent)[5] | Up to 8 hours (0.10 mg, oral, FEV1 above baseline)[4]; 6 hours vs. baseline, 4 hours vs. placebo (25 mcg, inhalation)[6]; Up to 7 hours (inhalation)[7] |
Experimental Protocols
The data presented in this guide are derived from various clinical trials. The methodologies of key cited experiments are outlined below to provide context for the presented findings.
Study on Oral this compound
A multi-center study evaluated the efficacy of a single oral dose of 20 mg this compound in 81 patients with bronchial asthma or chronic obstructive bronchitis. The study utilized an intra-individual cross-over design, comparing this compound to orciprenaline. The primary endpoints were airway resistance and volume-corrected resistance, measured at baseline and various time points post-administration. The bronchodilator effect was observed to have an onset at approximately 30 minutes, reaching its peak after 2-3 hours, and lasting for at least 4 hours.[1]
Study on Inhaled this compound
In a double-blind, placebo-controlled, dose-response study, 14 asthmatic patients received doubling doses of inhaled this compound (from 500 micrograms to 8 mg). The primary outcome was the peak improvement in Forced Expiratory Volume in 1 second (FEV1). The duration of bronchodilation was found to be dose-dependent. A key metric reported was the time to drop below 75% of the maximum achieved bronchodilation, which was 125 minutes and independent of the dose.[5]
Study on Oral Procaterol
A double-blind, placebo-controlled study assessed the efficacy and safety of 0.05 mg and 0.10 mg of oral procaterol administered twice daily for two weeks to 45 patients with chronic reversible airway disease. Spirometric measurements, including FEV1, were taken at 0.5, 1, 2, 4, 6, and 8 hours after the first dose. The results indicated that at 8 hours after a 0.10 mg dose of procaterol, FEV1 was still above pre-dose values.[4]
Study on Inhaled Procaterol
In a double-blind, placebo-controlled trial, 12 stable asthmatic patients received either 12 micrograms of formoterol or 25 micrograms of procaterol via a metered-dose aerosol. FEV1 was measured at baseline and every two hours for 12 hours. For procaterol, a significant bronchodilating effect was observed for six hours compared to baseline values and for four hours when compared to a placebo.[6]
Mechanism of Action: Signaling Pathway
Both this compound and procaterol are beta-2 adrenergic receptor agonists.[8][9][10][11] Their therapeutic effect is initiated by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates a cascade of intracellular events, ultimately leading to muscle relaxation and bronchodilation.
Caption: Signaling pathway of this compound and Procaterol.
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial designed to compare the duration of bronchodilation of two inhaled drugs.
Caption: A typical clinical trial workflow.
Conclusion
Based on the available evidence, procaterol appears to offer a more sustained bronchodilatory effect compared to this compound, particularly when administered orally. However, it is important to note that the clinical studies reviewed were not direct head-to-head comparisons and varied in their design, including dosages and routes of administration. For researchers and drug development professionals, these findings underscore the importance of considering the desired duration of action when selecting a bronchodilator for further investigation or clinical application. Further direct comparative studies would be beneficial to definitively establish the relative duration of action of these two agents.
References
- 1. [A multi-centre study of this compound, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the onset of effect of this compound following inhalation from a metered aerosol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. A placebo-controlled trial of procaterol: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bronchial and cardiovascular responses to inhaled this compound in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged bronchodilating effect of formoterol versus procaterol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procaterol metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Independent Verification of Reproterol's Published Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published mechanism of action of reproterol with other short-acting beta2-agonists (SABAs), salbutamol (albuterol), and fenoterol. The information presented is based on a comprehensive review of publicly available experimental data.
Executive Summary
This compound is a short-acting beta-2 adrenergic agonist used for the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action aligns with other SABAs, involving the stimulation of beta-2 adrenergic receptors in the smooth muscle of the airways.[3][4][5] This stimulation triggers a signaling cascade that leads to bronchodilation.
A key differentiator for this compound is its chemical structure, which includes a theophylline-like moiety. This has led to the hypothesis that this compound may possess a dual mechanism of action: beta-2 adrenergic agonism and phosphodiesterase (PDE) inhibition.[6][7] PDE inhibition would lead to an enhanced and sustained increase in intracellular cyclic adenosine monophosphate (cAMP), potentially augmenting its bronchodilator effect.
This guide presents a comparative analysis of this compound, salbutamol, and fenoterol, focusing on their effects on the beta-2 adrenergic signaling pathway and their clinical efficacy in improving lung function.
Comparative Analysis of Biochemical Mechanisms
The canonical pathway for beta-2 adrenergic agonist-induced bronchodilation involves several key steps: receptor binding, adenylyl cyclase activation, and subsequent downstream signaling. The following table summarizes the available quantitative data for this compound, salbutamol, and fenoterol at various stages of this pathway.
| Parameter | This compound | Salbutamol (Albuterol) | Fenoterol |
| Beta-2 Adrenergic Receptor Binding Affinity (Kd) | Data not available | 320 nM[8] | 120 nM[8] |
| Adenylyl Cyclase Activation (EC50) | Data not available | pEC50 = 6.95 ± 0.07[9] | pEC50 = 8.23 ± 0.09[9] |
| cAMP Production (% increase at 10-5 M) | ~128%[7] | ~13%[7] | ~65%[7] |
| Phosphodiesterase (PDE) Inhibition (IC50) | Data not available, suggested inhibitory influence[6] | Not a primary mechanism | Not a primary mechanism |
Clinical Efficacy: Comparative Bronchodilation
The clinical efficacy of bronchodilators is primarily assessed by their ability to improve lung function, with the most common measure being the Forced Expiratory Volume in 1 second (FEV1).
| Drug | Dosage | Mean Peak FEV1 Improvement | Study Population |
| This compound | 1 mg | 17% increase[10] | 14 asthmatics[10] |
| 8 mg | 29% increase[10] | 14 asthmatics[10] | |
| Salbutamol | 0.2 mg | 46% increase (0.68 L)[11] | 12 asthmatic patients[11] |
| Fenoterol | 0.4 mg | 48% increase (0.76 L)[11] | 12 asthmatic patients[11] |
Note: The FEV1 data presented is from different studies and should be interpreted with caution due to variations in study design, patient populations, and methodologies. A direct head-to-head clinical trial comparing the dose-response of all three drugs is not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
1. cAMP Production Measurement in Human Monocytes [7]
-
Objective: To quantify the intracellular cAMP concentration in response to stimulation with beta-2 adrenergic agonists.
-
Cell Culture: Isolated human monocytes are suspended at a concentration of 105 cells/ml.
-
Agonist Stimulation: Cells are incubated with varying concentrations of this compound, salbutamol, or fenoterol (e.g., 10-10 to 10-4 M) for 30 minutes. In some experiments, a non-specific phosphodiesterase inhibitor like IBMX can be co-incubated to assess the contribution of PDE activity.
-
Cell Lysis: Following incubation, cells are treated with a lysis agent (e.g., Triton-X100) to release intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit. The assay is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound is inversely proportional to the concentration of cAMP in the sample.
2. Forced Expiratory Volume in 1 second (FEV1) Measurement in Asthmatic Patients [10]
-
Objective: To assess the bronchodilator effect of an inhaled beta-2 agonist by measuring the change in FEV1.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study is a robust design for this purpose.
-
Patient Population: Patients with a diagnosis of asthma and demonstrated reversible airway obstruction are recruited.
-
Procedure:
-
Baseline Measurement: After a washout period for any existing bronchodilator medication, a baseline FEV1 is measured using a spirometer.
-
Drug Administration: Patients inhale a single dose of the study drug (e.g., this compound, salbutamol, fenoterol) or a placebo from a metered-dose inhaler.
-
Post-Dose Measurements: FEV1 is measured at regular intervals (e.g., 15, 30, 60, 120, 180, 240, 300, and 360 minutes) after drug administration.
-
-
Data Analysis: The change in FEV1 from baseline at each time point is calculated. The peak percentage improvement in FEV1 and the duration of action (time until FEV1 returns to a certain percentage of the peak) are determined.
3. In Vitro Adenylyl Cyclase Activity Assay
-
Objective: To measure the enzymatic activity of adenylyl cyclase in response to beta-2 agonist stimulation.
-
Membrane Preparation: Cell membranes containing the beta-2 adrenergic receptors and adenylyl cyclase are isolated from a suitable cell line or tissue (e.g., airway smooth muscle cells).
-
Assay Reaction: The membrane preparation is incubated with the beta-2 agonist of interest, ATP (the substrate for adenylyl cyclase), and a buffer system containing necessary cofactors like Mg2+.
-
cAMP Measurement: The amount of cAMP produced is quantified. This can be done using various methods, including radioimmunoassay (RIA) using radiolabeled ATP, or non-radioactive methods like enzyme immunoassays (EIA) or fluorescence-based assays.
-
Data Analysis: The rate of cAMP production is calculated and used to determine the EC50 of the agonist, which is the concentration required to produce 50% of the maximal adenylyl cyclase activation.
Conclusion
The available evidence confirms that this compound's primary mechanism of action is as a beta-2 adrenergic agonist, leading to bronchodilation through the canonical adenylyl cyclase/cAMP pathway. Experimental data suggests that this compound is a more potent stimulator of cAMP production in monocytes compared to salbutamol and fenoterol at the same concentration.[7]
The hypothesis of a dual mechanism involving phosphodiesterase inhibition by the theophylline moiety of this compound is plausible and supported by some in vitro findings, but requires further quantitative validation with IC50 determinations for relevant PDE isoforms.
Clinically, this compound has been shown to be an effective bronchodilator.[10] However, a lack of direct, head-to-head, dose-ranging clinical trials makes a definitive comparison of its potency and efficacy against salbutamol and fenoterol challenging.
For drug development professionals, the potential dual action of this compound presents an interesting avenue for the design of novel bronchodilators with enhanced efficacy. Further research should focus on obtaining more precise quantitative data, such as EC50 values for adenylyl cyclase activation and IC50 values for PDE inhibition, to fully elucidate the comparative pharmacology of this compound.
References
- 1. Calcium signaling in airway smooth muscle. | Semantic Scholar [semanticscholar.org]
- 2. kevahealth.com [kevahealth.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. litfl.com [litfl.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. beta-agonistic bronchodilators: comparison of dose/response in working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of this compound, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bronchial and cardiovascular responses to inhaled this compound in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical comparison of fenoterol and albuterol administered by inhalation. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral vs. Inhaled Reproterol: A Comparative Efficacy Analysis in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of oral versus inhaled reproterol, a selective beta-2 adrenergic agonist used in the management of bronchoconstriction. The following sections detail the compound's mechanism of action, present available efficacy data from discrete studies, and outline a hypothetical experimental protocol for a direct comparative study in a relevant animal model.
Mechanism of Action: Beta-2 Adrenergic Signaling Cascade
This compound functions as a bronchodilator by activating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1][2][3] This interaction initiates a signaling cascade that ultimately leads to muscle relaxation and dilation of the airways.[1]
The binding of this compound to the beta-2 adrenergic receptor triggers the activation of adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase, a key enzyme in muscle contraction.[1] This cascade of events results in the relaxation of the bronchial smooth muscle, alleviating bronchoconstriction.[1]
References
Safety Operating Guide
Personal protective equipment for handling Reproterol
Essential Safety and Handling Guide for Reproterol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 54063-54-6
-
Molecular Formula: C18H23N5O5[1]
-
Molecular Weight: 389.41 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling due to its potential hazards. One safety data sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Another SDS, however, classifies it as not a hazardous substance or mixture[3]. Given this conflicting information, it is prudent to handle this compound with a comprehensive set of personal protective equipment.
Summary of Recommended Personal Protective Equipment (PPE)
| Exposure Route | Recommended PPE | Rationale |
| Inhalation | Suitable Respirator | To prevent inhalation of dust or aerosols[2][3]. |
| Skin Contact | Protective Gloves, Impervious Clothing/Lab Coat | To prevent skin contact[2][3]. |
| Eye Contact | Safety Goggles with Side-Shields | To protect eyes from splashes or dust[2][3]. |
| Ingestion | Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. This compound is harmful if swallowed[2]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety. The following step-by-step procedure outlines the process from preparation to post-handling cleanup.
Pre-Handling Preparations
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood[2]. An accessible safety shower and eye wash station must be available[2][3].
-
PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of holes and safety goggles are clean.
-
Review Safety Data Sheet (SDS): Always review the SDS for the specific batch of this compound being used.
-
Prepare Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct any weighing or transfer of solid this compound within a fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not return unused material to the original container.
-
Immediate Cleanup: In case of a spill, follow the emergency procedures outlined in the SDS. Generally, this involves absorbing liquids with an inert material and decontaminating surfaces[3].
Post-Handling Procedures
-
Decontamination: Wipe down the work area and any equipment used with an appropriate solvent (e.g., alcohol) to remove any residual this compound[3].
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing papers, and empty containers, in a designated hazardous waste container[2].
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn[2].
Disposal Plan for this compound
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination, particularly given its high toxicity to aquatic life[2].
Segregation of Waste
-
Collect all this compound-contaminated waste, including unused product, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Method
-
This compound waste must be disposed of through an approved hazardous waste disposal plant[2].
-
Consult your institution's EHS office for specific procedures and to arrange for pickup by a licensed hazardous waste contractor.
-
Incineration in a facility with an afterburner and scrubber is a common method for destroying pharmaceutical waste[4].
-
Never dispose of this compound down the drain or in the regular trash[2][3].
Disposal of Inhaler Products
For this compound in metered-dose inhalers, special disposal considerations apply due to the pressurized canister.
-
Do not puncture or incinerate the inhaler canister[5].
-
Check for local take-back programs at pharmacies or hazardous waste collection sites[6].
-
If no take-back program is available, consult your local trash and recycling facility for guidance on how to dispose of aerosol products[5][6].
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
